molecular formula C5H10O5 B583941 D-[1,3-13C2]Ribose CAS No. 478511-79-4

D-[1,3-13C2]Ribose

Cat. No.: B583941
CAS No.: 478511-79-4
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-VNDXAVFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[1,3-13C2]Ribose is a chemically defined, stable isotope-labeled form of the essential aldopentose sugar, D-ribose. In its natural form, D-ribose is a fundamental component of ribonucleotides from which RNA is built, making it necessary for the coding, decoding, regulation, and expression of genes . It is also a critical building block in other metabolically crucial molecules, including ATP, coenzyme A, NADH, and secondary signaling molecules like cAMP . This reagent is specifically labeled with carbon-13 at both the C-1 and C-3 positions, providing a powerful non-radioactive tracer for advanced analytical techniques.This doubly labeled compound is primarily valued in research for probing complex biochemical pathways using Nuclear Magnetic Resonance (NMR) spectroscopy. Studies on 13C-labeled aldopentoses have demonstrated the ability to detect and quantitate the proportions of various cyclic (alpha and beta furanoses and pyranoses) and acyclic forms in solution, which is crucial for understanding their reactivity and behavior . The specific labeling at C-1 and C-3 makes this ribose derivative an ideal tool for tracking the pentose phosphate pathway, studying the biosynthesis and structure of RNA and other ribose-containing macromolecules, and investigating nucleotide sugar metabolism in glycobiology. Its high isotopic enrichment and chemical purity ensure reliable and interpretable results in these demanding applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-VNDXAVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Metabolomics: Tracing Metabolic Flux with 1,3-13C2 Glucose

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 1,3-13C2 labeled glucose in metabolomics, designed for researchers and drug development professionals.

Executive Summary

In the precise landscape of metabolic flux analysis (MFA), the choice of isotopic tracer dictates the resolution of the biological insight. While [U-13C6] glucose provides a global overview of carbon assimilation, and [1,2-13C2] glucose is the gold standard for Pentose Phosphate Pathway (PPP) quantification, [1,3-13C2] glucose serves as a specialized, high-fidelity probe.

Its unique labeling pattern—tagging the C1 aldehyde and the C3 secondary alcohol—creates a "spectral split" that resolves the symmetry between direct glycolysis and PPP recycling . This guide outlines the mechanistic basis, experimental protocols, and data interpretation frameworks required to deploy this tracer effectively in oncology, immunology, and bioprocess research.

Part 1: Mechanistic Basis & Tracer Logic

To interpret metabolomics data from [1,3-13C2] glucose, one must understand the atom-by-atom fate of the carbon skeleton through the central metabolic network.

The Glycolytic Signature (Generation of M+2)

In canonical glycolysis, the hexose ring is cleaved by Aldolase. The symmetry of this cleavage is critical for 1,3-labeling:

  • Input: [1,3-13C2] Glucose.

  • Cleavage: Aldolase splits Fructose-1,6-Bisphosphate (F1,6BP) into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (GAP).

    • DHAP inherits carbons 1, 2, and 3 from glucose. Thus, DHAP becomes [1,3-13C2] DHAP .

    • GAP inherits carbons 4, 5, and 6 from glucose. These are unlabeled in this specific tracer.

  • Triose Pool Equilibration: Triose Phosphate Isomerase (TPI) interconverts DHAP and GAP. The resulting GAP pool is a 50:50 mixture of [1,3-13C2] GAP and Unlabeled GAP .

  • Pyruvate/Lactate Output: The [1,3-13C2] GAP is converted to Pyruvate.

    • GAP C1 (Aldehyde)

      
       Pyruvate C1 (Carboxyl).
      
    • GAP C3 (Phospho)

      
       Pyruvate C3 (Methyl).
      
    • Result: Direct glycolysis produces [1,3-13C2] Pyruvate (Mass M+2) .

The PPP Signature (Generation of M+1)

The Pentose Phosphate Pathway handles the label differently, creating a distinct mass isotopomer:

  • Oxidative Phase: Glucose-6-Phosphate enters the oxidative branch.[1]

    • Decarboxylation: The C1 carbon is released as CO2. Since C1 is labeled, this releases 13CO2 .

  • Skeleton Retention: The remaining 5-carbon skeleton (Ribulose-5-Phosphate) originates from glucose carbons 2 through 6.

    • Original Glucose C3 (Labeled) becomes Pentose C2.

    • Result: The pentose pool becomes [2-13C] Ribose-5-P .

  • Recycling (Non-Oxidative Phase): If these pentoses are recycled back into glycolysis via Transketolase/Transaldolase, they re-enter the hexose/triose pools carrying only a single label (from the original C3).

    • Result: PPP recycling produces [Singly Labeled] Pyruvate (Mass M+1) .

The Analytical Advantage

This tracer allows for a "binary" separation of flux in the lactate/pyruvate pool:

  • M+2 Species: Marker of Direct Glycolysis .

  • M+1 Species: Marker of PPP Recycling (oxidative loss of C1, retention of C3).

  • M+0 Species: Dilution from endogenous sources or unlabeled glucose fraction (C4-C6).

Part 2: Experimental Protocol

Phase 1: Tracer Preparation & Cell Culture
  • Reagent: D-Glucose-1,3-13C2 (99 atom % 13C).

  • Media Formulation: Prepare glucose-free DMEM or RPMI. Supplement with [1,3-13C2] glucose to physiological concentration (e.g., 5-10 mM for cell lines, 25 mM for high-consumption lines). Dialyzed FBS must be used to prevent unlabeled glucose contamination.

Phase 2: Metabolic Quenching & Extraction
  • Timing: Steady-state labeling is typically achieved by 24 hours. For dynamic flux (non-steady state), time points at 15, 30, 60, and 120 minutes are recommended.

  • Quenching:

    • Rapidly aspirate media.

    • Wash cells once with ice-cold saline (0.9% NaCl) to remove extracellular tracer.

    • Immediately add 80% Methanol/20% Water (pre-chilled to -80°C).

    • Incubate at -80°C for 15 minutes to ensure complete enzyme inactivation.

Phase 3: LC-MS/MS Analysis
  • Platform: High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) coupled with HILIC chromatography is preferred for polar metabolites.

  • Target Analytes:

    • Pyruvate: m/z 87.008 (M-H)⁻. Monitor M+0, M+1, M+2.

    • Lactate: m/z 89.024 (M-H)⁻. Monitor M+0, M+1, M+2.

    • Citrate: m/z 191.019 (M-H)⁻. Monitor isotopologues to assess TCA cycle entry.[2]

Phase 4: Data Visualization (Pathway Logic)

The following diagram illustrates the differential fate of the carbon labels, serving as a logic map for data interpretation.

G Glc [1,3-13C2] Glucose (Input) F16BP Fructose-1,6-BP [1,3-13C2] Glc->F16BP Glycolysis CO2 13-CO2 (Lost from C1) Glc->CO2 Ox-PPP (G6PDH) Ru5P Ribulose-5-P [2-13C] (Single Label) Glc->Ru5P Ox-PPP (Retains C3 as C2) DHAP DHAP [1,3-13C2] F16BP->DHAP Aldolase (C1-C3) GAP_Unlabeled GAP (Unlabeled) (From Glc C4-6) F16BP->GAP_Unlabeled Aldolase (C4-C6) GAP_Glyco GAP [1,3-13C2] DHAP->GAP_Glyco TPI Isomerization Pyr_Glyco Pyruvate (M+2) GAP_Glyco->Pyr_Glyco Direct Path GAP_PPP GAP (Recycled) (M+1 Mix) Ru5P->GAP_PPP Non-Ox PPP (Recycling) Pyr_PPP Pyruvate (M+1) GAP_PPP->Pyr_PPP Recycled Path

Caption: Differential routing of 1,3-13C2 glucose. Blue path (Glycolysis) yields double-labeled species. Red path (PPP) yields single-labeled species due to C1 decarboxylation.

Part 3: Data Interpretation & Calculation

To quantify the contribution of pathways, organize your Mass Isotopomer Distribution (MID) data into the following structure.

Quantitative Data Structure
MetaboliteIsotopologueMass ShiftOrigin PathwayInterpretation
Pyruvate M+0+0 DaUnlabeled (C4-C6)Baseline / Dilution
M+1+1.003 DaPPP Recycling C1 lost as CO2; C3 retained
M+2+2.006 DaDirect Glycolysis C1 and C3 retained intact
Lactate M+2 / M+1 RatioN/AGlycolysis/PPP Split High ratio = Warburg Effect
Citrate M+2+2.006 DaPDH EntryAcetyl-CoA from M+2 Pyruvate
Calculating the PPP Flux Ratio

A simplified estimation of the oxidative PPP flux relative to glycolysis can be derived from the M+1/M+2 ratio in lactate, assuming steady state and minimal dilution from other carbon sources.



Note: For precise absolute flux values, this data must be fitted to a metabolic model using software like INCA or 13C-Flux2, as the non-oxidative PPP scrambling is complex.

TCA Cycle Entry (The PDH Check)

When [1,3-13C2] Pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH):

  • Pyruvate C1 (Carboxyl) is lost as CO2.

    • Since Pyruvate C1 comes from Glucose C3 (via the specific atom mapping of glycolysis), this releases 13CO2 .

  • Acetyl-CoA retains Pyruvate C2 and C3.

    • Pyruvate C3 (Methyl) is 13C .[3]

    • Pyruvate C2 (Carbonyl) is 12C .

    • Result: [2-13C] Acetyl-CoA (Methyl labeled).

  • Citrate Formation:

    • [2-13C] Acetyl-CoA + OAA

      
      [M+1] Citrate .
      
    • Observation: If you see M+1 Citrate but M+2 Lactate, it confirms valid PDH activity and loss of the carboxyl label.

Part 4: Applications in Drug Development

Oncology: Validating G6PDH Inhibitors

In cancer research, the Warburg effect implies high glycolytic flux, but antioxidant defense requires NADPH from the PPP.

  • Experiment: Treat cancer cells with a G6PDH inhibitor.

  • Readout: With [1,3-13C2] glucose, a successful blockade will drastically reduce the M+1 Lactate fraction while maintaining or increasing the M+2 Lactate fraction (compensatory glycolysis).

Immunometabolism: T-Cell Activation

Activated T-cells switch rapidly to aerobic glycolysis.

  • Utility: This tracer distinguishes whether the glucose is being used purely for ATP (Glycolysis M+2) or for nucleotide biosynthesis precursors (PPP M+1 intermediates). This "fork in the road" determines T-cell proliferation capacity.

Hyperpolarized MRI (Emerging Application)

While [1-13C] Pyruvate is the standard for MRI, [1,3-13C2] labeled substrates are gaining traction because the C1 and C3 positions are separated by a quaternary carbon (in acetoacetate) or a carbonyl (in pyruvate), eliminating one-bond J-coupling (


). This simplifies the NMR spectra into singlets, improving signal-to-noise ratio for in vivo imaging of metabolic shifts.

References

  • Metabolic Flux Analysis: Methods and Protocols. Methods in Molecular Biology. Springer. Link:

  • Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells. Biomedicines (2023). Link:

  • Use of Stable Isotopes to Trace Metabolic Pathways. Sigma-Aldrich Technical Guides. Link:

  • 13C-Metabolic Flux Analysis. Antoniewicz, M.R. Current Opinion in Biotechnology (2013). Link:

  • BenchChem: D-[1,3-13C2]Glucose Product & Applications. Link:

Sources

D-[1,3-13C2]Ribose vs. U-13C Ribose: A Strategic Guide to Isotope Labeling in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Isotopic Tracer as a Precision Instrument

In the landscape of modern metabolic research, stable isotope tracers are not mere reagents; they are precision instruments. The choice of a tracer, particularly the specific isotopic labeling pattern, dictates the resolution and specificity of the biological questions one can answer. Ribose, the central pentose sugar in cellular metabolism, is a critical component of nucleic acids and a key product of the Pentose Phosphate Pathway (PPP), making it a focal point for studies in oncology, virology, and metabolic diseases.[1][2][3]

This guide moves beyond a simple catalog of products to provide a strategic framework for selecting between two powerful, yet fundamentally different, isotopic tools: the site-specifically labeled D-[1,3-13C2]Ribose and the uniformly labeled U-13C Ribose . As Senior Application Scientists, our goal is to illuminate the causality behind experimental design, enabling researchers to select the optimal tracer to transform complex biological systems into models of quantifiable metabolic flux.

Chapter 1: Understanding the Core Distinction: Uniform vs. Site-Specific Labeling

The fundamental difference between U-13C ribose and D-[1,3-13C2]Ribose lies in the placement of the heavy carbon isotope, 13C. This distinction is the pivot upon which experimental design and data interpretation turn.

  • U-13C Ribose (Uniformly Labeled): In this isotopologue, all five carbon atoms of the ribose molecule are 13C.[1] This "blanket" labeling makes the entire carbon skeleton of the molecule "heavy" and thus traceable. It is the tool of choice for tracking the complete incorporation of the ribose backbone into downstream biomolecules, such as in RNA for structural NMR studies or for gaining a global view of anabolic contributions.[4][5][6]

  • D-[1,3-13C2]Ribose (Site-Specifically Labeled): Here, only two specific carbon atoms—at the C1 and C3 positions—are replaced with 13C.[7] This selective labeling acts as a surgical tool, designed to probe specific enzymatic reactions and pathway bifurcations. By knowing the precise starting location of the labels, one can deduce the reaction mechanism by observing their subsequent positions in downstream metabolites. This approach is invaluable for simplifying complex spectra and dissecting intricate pathways like the non-oxidative branch of the PPP.[8]

The choice between them is therefore the first and most critical decision in experimental design. It is a choice between a wide-angle lens (U-13C) and a high-magnification microscope (D-[1,3-13C2]).

Chapter 2: Comparative Analysis: Selecting the Optimal Tracer for Your Research Question

The selection of a tracer is dictated entirely by the research objective. A tracer that provides a definitive answer for one experiment may generate ambiguous data for another. The following table provides a clear comparison to guide this critical decision.

FeatureU-13C Ribose D-[1,3-13C2]Ribose
Labeling Pattern All five carbon atoms are 13C.Carbon atoms at positions 1 and 3 are 13C.[7]
Primary Use Case Tracing the entire carbon backbone; determining overall contribution to anabolism; structural biology of nucleic acids.[5][6]Dissecting specific enzymatic steps; quantifying flux through pathway splits (e.g., non-oxidative PPP); simplifying spectral analysis.[8]
Key Research Questions How much ribose is used for nucleotide synthesis? What is the overall structure of this RNA molecule?Which branch of the Pentose Phosphate Pathway is more active? What are the relative rates of transketolase vs. transaldolase?
Primary Analytical Tech NMR Spectroscopy, Mass Spectrometry (MS).Mass Spectrometry (MS), NMR Spectroscopy.
Data Interpretation Provides strong, holistic signal. Can lead to complex spectra with overlapping isotopologues in MS and complex coupling patterns in NMR.[8]Generates unique, predictable mass shifts and simpler NMR spectra, enabling clearer identification of specific reaction products.
Advantages Comprehensive tracing of the entire carbon skeleton. Maximizes signal for incorporation studies.High precision for specific pathway analysis. Reduces spectral complexity, simplifying data analysis. Potentially more cost-effective.
Limitations Can obscure the specific metabolic route taken due to label scrambling. Data analysis can be complex.Provides no information on the fate of unlabeled carbons (C2, C4, C5). Not suitable for holistic backbone tracing.
Decision-Making Workflow for Tracer Selection

To further aid in this decision, the following logical workflow can be used to match your experimental goals to the appropriate tracer.

G start Start: Define Research Goal q1 Is the primary goal to determine the 3D structure of an RNA/DNA molecule? start->q1 q2 Is the goal to trace the entire ribose carbon skeleton into a downstream product (e.g., nucleotide)? q1->q2 No ans1_yes Use U-13C Ribose for maximal spectral information from 13C-13C couplings. q1->ans1_yes Yes q3 Is the goal to dissect a specific pathway with known carbon rearrangements (e.g., non-oxidative PPP)? q2->q3 No ans2_yes Use U-13C Ribose to measure total contribution. q2->ans2_yes Yes ans3_yes Use D-[1,3-13C2]Ribose to create unique isotopomers that report on specific reactions. q3->ans3_yes Yes

Caption: Decision workflow for selecting the appropriate 13C-labeled ribose tracer.

Chapter 3: Core Application Deep Dive: Elucidating the Pentose Phosphate Pathway (PPP)

A primary application where the distinction between these tracers is critical is in studying the Pentose Phosphate Pathway (PPP). The PPP is a metabolic hub that produces NADPH for reductive biosynthesis and ribose-5-phosphate (R5P) for nucleotide synthesis.[9][10] It consists of an oxidative branch and a non-oxidative branch, where carbons are shuffled in a series of reversible reactions catalyzed by transketolase (TKT) and transaldolase (TAL).

Visualizing Carbon Flow in the Non-Oxidative PPP

The diagram below illustrates the carbon rearrangements in the non-oxidative PPP, which interconverts pentose phosphates (C5) with glycolytic intermediates, fructose-6-phosphate (F6P, C6) and glyceraldehyde-3-phosphate (GAP, C3).

PPP R5P1 Ribose-5-P (C5) S7P Sedoheptulose-7-P (C7) R5P1->S7P TKT X5P1 Xylulose-5-P (C5) X5P1->S7P TKT F6P Fructose-6-P (C6) GAP Glyceraldehyde-3-P (C3) S7P->F6P TAL E4P Erythrose-4-P (C4) S7P->E4P TAL E4P->F6P TKT E4P->GAP TKT X5P2 Xylulose-5-P (C5) X5P2->GAP TKT

Caption: Carbon rearrangements in the non-oxidative Pentose Phosphate Pathway.

  • Using U-13C Ribose: If cells are supplied with U-13C Ribose, the resulting R5P will have five 13C atoms (M+5). After passing through the non-oxidative PPP, this will result in heavily labeled F6P and GAP. While this confirms the pathway is active, the complexity of the resulting isotopologue distribution makes it challenging to quantify the relative fluxes through the TKT and TAL reactions without sophisticated computational modeling.

  • Using D-[1,3-13C2]Ribose: This tracer provides a much clearer picture. D-[1,3-13C2]Ribose enters the pathway as R5P with labels at C1 and C3. The subsequent TKT and TAL reactions will transfer these specific labeled carbons to F6P and GAP in a predictable pattern. For example, the first transketolase reaction transfers C1 and C2 of a ketose donor to an aldose acceptor. By tracking the resulting M+1 or M+2 isotopologues of the glycolytic intermediates, one can deconvolve the activities of these enzymes. This approach is analogous to the powerful technique of using [1,2-13C2]glucose to measure PPP flux, which creates distinct labeling patterns in downstream products depending on the metabolic route taken.[11]

Chapter 4: Standardized Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols provide a self-validating framework for conducting labeling experiments.

Protocol 1: Isotopic Labeling of Adherent Mammalian Cells
  • Cell Seeding: Plate cells in standard growth medium and allow them to reach 50-60% confluency to ensure they are in a logarithmic growth phase.

  • Media Preparation: Prepare experimental medium by supplementing base medium (e.g., DMEM without glucose) with the desired concentration of D-[1,3-13C2]Ribose or U-13C Ribose and other necessary nutrients (e.g., dialyzed serum, glutamine).

  • Labeling Initiation: Aspirate the standard growth medium, wash cells once with pre-warmed phosphate-buffered saline (PBS), and add the 13C-labeling medium.

  • Incubation and Steady State: Incubate cells for a sufficient duration to approach isotopic steady state. This is a critical step and must be empirically determined for each cell line and condition, typically by collecting samples at multiple time points (e.g., 8, 16, 24 hours). Isotopic steady state is confirmed when the labeling enrichment of key metabolites no longer changes over time.[12][13]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the plate with ice-cold PBS to remove extracellular label.

    • Instantly quench metabolism by adding a liquid nitrogen-chilled extraction solvent (e.g., 80% methanol/20% water) directly to the plate.

    • Scrape the cells in the extraction solvent and transfer the slurry to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites for analysis.

Protocol 2: Preparation of Ribose for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing the mass isotopomer distribution of sugars.[14][15]

  • Sample Drying: Evaporate the polar metabolite extract to complete dryness using a vacuum concentrator.

  • Derivatization: The non-volatile ribose must be derivatized to make it volatile for GC analysis. A common method is conversion to its aldonitrile acetate form.

    • Add 20 µL of a hydroxylamine hydrochloride solution in pyridine to the dried extract.

    • Incubate at 90°C for 30 minutes to form the oxime.

    • Cool to room temperature and add 20 µL of acetic anhydride.

    • Incubate at 90°C for 60 minutes to acetylate the hydroxyl groups.

    • Cool the sample, which is now ready for GC-MS injection.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column (e.g., DB-5ms).

    • Use a temperature gradient to separate the metabolites.

    • Acquire mass spectra using either electron ionization (EI) or chemical ionization (CI). Monitor specific ion fragments to determine the mass isotopomer distribution of ribose. For example, specific fragments of the aldonitrile acetate derivative can be monitored to determine which carbon positions are labeled.

Chapter 5: Data Interpretation: From Raw Data to Biological Insight

  • Mass Spectrometry Data: The primary output from a GC-MS experiment is the mass isotopomer distribution (MID) for ribose and its downstream products. This is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2...). For U-13C ribose, you would expect to see a large M+5 peak. For D-[1,3-13C2]Ribose, the initial peak will be M+2. The appearance of M+1, M+3, etc., in downstream metabolites provides the clues to the metabolic pathways that were active. This data is the input for 13C-Metabolic Flux Analysis (13C-MFA) software, which uses computational models to calculate intracellular reaction rates.[12][14][16]

  • NMR Spectroscopy Data: In NMR, uniform 13C labeling is essential for structural studies of RNA, as it allows for the detection of 13C-13C J-couplings, which provide critical distance restraints for structure calculation.[5][6] In contrast, site-specific labeling with D-[1,3-13C2]Ribose would result in a much simpler spectrum, which can be used to confirm the position of the labels and track their fate without the complexity of universal labeling.[17][18]

Conclusion

The decision to use D-[1,3-13C2]Ribose or U-13C Ribose is a strategic one that fundamentally shapes the scope and resolution of a metabolic study. Uniform labeling offers a comprehensive, global view of the carbon backbone's fate, ideal for holistic incorporation studies and structural biology. Site-specific labeling provides a high-resolution lens to dissect individual enzymatic reactions and quantify flux through specific metabolic branch points. By understanding the inherent capabilities and limitations of each tracer and applying rigorous, self-validating experimental protocols, researchers can harness the power of stable isotopes to illuminate the intricate and dynamic network of cellular metabolism with unparalleled precision.

References

  • Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • High-resolution 13C metabolic flux analysis. (n.d.). Springer Nature Experiments. Retrieved February 21, 2026, from [Link]

  • Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • A guide to 13C metabolic flux analysis for the cancer biologist - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 21, 2026, from [Link]

  • Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. (n.d.). American Journal of Physiology. Retrieved February 21, 2026, from [Link]

  • Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. (2023). bioRxiv. Retrieved February 21, 2026, from [Link]

  • 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. (1994). Journal of Biomolecular Structure and Dynamics. Retrieved February 21, 2026, from [Link]

  • 13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology. Retrieved February 21, 2026, from [Link]

  • Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose. (2019). PubMed. Retrieved February 21, 2026, from [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • Measurement of Ribose Carbon Chemical Shift Tensors for A-form RNA by Liquid Crystal NMR Spectroscopy. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Ribose assignment by 13 C-detected ssNMR. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Position Phosphorylation of Ribose and Ribonucleosides: Phosphate Transfer in the Activated Pyrophosphate Complex in Gas Phase. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (2015). MDPI. Retrieved February 21, 2026, from [Link]

  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Enzymatic Synthesis and Structural Characterization of 13C, 15N - Poly(ADP-ribose) - PMC. (n.d.). NIH. Retrieved February 21, 2026, from [Link]

  • 13C-NMR of the Deoxyribose Sugars in Four DNA Oligonucleotide Duplexes: Assignment and Structural Features. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Ribose - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • The Advantages of Using Stable Isotope-Labeled Nucleic Acids. (2023). Silantes. Retrieved February 21, 2026, from [Link]

  • 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. (2016). PubMed. Retrieved February 21, 2026, from [Link]

  • 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. (1994). PubMed. Retrieved February 21, 2026, from [Link]

  • D-[1,3-13C2]Ribose. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives. (2018). Madridge Publishers. Retrieved February 21, 2026, from [Link]

Sources

A Technical Guide to Carbon-13 Labeled Ribose Isotopomers for Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Architecture of Life's Messenger

Ribonucleic acid (RNA) has emerged from the shadow of DNA to be recognized as a master regulator of cellular processes, involved in everything from gene expression and catalysis to structural scaffolding.[1][2] The function of an RNA molecule is inextricably linked to its intricate three-dimensional structure and dynamic conformational changes.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these molecules in solution at atomic resolution, offering insights into their native states.[2][3]

However, the inherent properties of RNA—its limited chemical diversity and severe resonance overlap, particularly in the ribose proton region—present significant challenges for NMR analysis, especially as the size of the RNA increases.[4][5][6] To overcome these hurdles, the strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), has become an indispensable tool.[3][7] This guide provides an in-depth exploration of the synthesis and application of ¹³C-labeled ribose isotopomers, a cornerstone of modern RNA structural biology. We will delve into the causality behind experimental choices, present validated protocols, and illustrate how these labeled molecules are leveraged to dissect the complexities of RNA structure, dynamics, and interactions.

Part I: The Toolkit - Synthesizing ¹³C-Labeled Ribose and its Derivatives

The journey to an isotope-labeled RNA molecule begins with the synthesis of the labeled precursor: ¹³C-ribose. The choice of synthetic route dictates the labeling pattern, which in turn determines the specific questions that can be answered in subsequent NMR experiments.

Chemi-Enzymatic Synthesis of D-Ribose Isotopomers

A combination of chemical and enzymatic reactions provides versatile access to a wide array of ¹³C-labeled D-ribose isotopomers.[8][9] This approach allows for the introduction of one or more ¹³C labels at specific positions within the ribose ring.[8] For instance, starting from commercially available ¹³C-labeled glucose, a series of enzymatic and chemical transformations can yield specific ribose isotopomers.[10] These specific labeling patterns are crucial for reducing spectral complexity and studying conformational dynamics without the interference of ¹³C-¹³C scalar or dipolar coupling.[11]

From Labeled Ribose to Usable Building Blocks

Once the desired ¹³C-labeled ribose is synthesized, it must be converted into a form suitable for incorporation into an RNA strand. There are two primary pathways for this, tailored for either enzymatic or chemical RNA synthesis.

  • Ribonucleoside Triphosphates (rNTPs) for Enzymatic Synthesis: For in vitro transcription by enzymes like T7 RNA polymerase, the labeled ribose is converted into ribonucleoside triphosphates (rNTPs).[2][12][13] This is often achieved by growing microorganisms, such as E. coli, in media containing the ¹³C-labeled precursor as the sole carbon source.[2][12] The bacteria metabolize the labeled sugar and incorporate it into their own pool of rNTPs, which can then be extracted and purified.[2][12] This method is highly efficient for producing uniformly ¹³C-labeled rNTPs.[12]

  • Phosphoramidites for Chemical Synthesis: For solid-phase chemical synthesis, the labeled ribose is converted into 2'-O-protected ribonucleoside phosphoramidites.[10][14] This multi-step chemical process allows for the creation of building blocks that can be incorporated at any desired position within a synthetic RNA oligonucleotide.[10] This method is particularly advantageous for creating short RNAs or for introducing a single labeled nucleotide into a larger, unlabeled sequence.[10][14]

Part II: Building the Target - Incorporating ¹³C-Ribose into RNA

With the labeled building blocks in hand, the next step is to construct the RNA molecule of interest. The strategy for incorporation is critical and is chosen based on the size of the RNA and the specific structural question being addressed.

Uniform Labeling via In Vitro Transcription

The most straightforward method for labeling RNA is uniform incorporation, where all ribose moieties in the molecule contain the ¹³C isotope. This is typically achieved through in vitro transcription using uniformly ¹³C-labeled rNTPs.[12][13] While this approach provides the highest density of NMR-active nuclei, it can lead to significant spectral crowding and line broadening in larger RNAs due to extensive ¹³C-¹³C couplings.[2][5]

Segmental Isotope Labeling: A Divide and Conquer Approach

To study large RNA molecules, a "divide and conquer" strategy known as segmental labeling is often employed.[1][4][15] In this technique, only a specific segment of the RNA is isotopically labeled, while the rest of the molecule remains unlabeled.[15] This dramatically simplifies the NMR spectrum, allowing researchers to focus on a particular domain within the context of the full RNA.[4] Segmentally labeled RNAs are typically produced by ligating a labeled RNA fragment to one or more unlabeled fragments using enzymes like T4 DNA ligase or T4 RNA ligase.[1][4]

The following diagram illustrates the general workflow for producing a segmentally labeled RNA molecule.

segmental_labeling_workflow cluster_frag1 Fragment 1 (Unlabeled) cluster_frag2 Fragment 2 (¹³C-Labeled) cluster_ligation Assembly a Unlabeled rNTPs b In Vitro Transcription a->b c Purified Unlabeled RNA Fragment 1 b->c g Ligation (e.g., T4 DNA Ligase) c->g d ¹³C-Ribose Labeled rNTPs e In Vitro Transcription d->e f Purified ¹³C-Labeled RNA Fragment 2 e->f f->g h Purification g->h i Segmentally Labeled Full-Length RNA h->i spectral_simplification Conceptual Representation of Spectral Simplification cluster_1d 1D ¹H NMR (Unlabeled RNA) cluster_2d 2D ¹H-¹³C HSQC (¹³C-Labeled RNA) a Signal Overlap in Ribose Region b Resolved Signals a_spec | | | | | | | | | | | b_spec .  .   . .     .  . .

Caption: ¹³C-labeling disperses crowded ¹H signals into a second dimension.

Probing RNA Dynamics and Conformational Exchange

RNA molecules are not static; they undergo a range of motions that are critical for their function. ¹³C-labeling of the ribose allows for the measurement of NMR relaxation parameters (T₁, T₂, and NOE), which provide quantitative information about the dynamics of the sugar-pucker conformation and the overall tumbling of the molecule. [11]Specific labeling patterns that create isolated ¹³C-¹H spin systems are particularly valuable for these studies, as they eliminate errors from ¹³C-¹³C interactions. [11]Furthermore, techniques like relaxation dispersion NMR can be used to study conformational exchange processes on the microsecond to millisecond timescale. [16]

Studying RNA-Ligand and RNA-Protein Interactions

Determining the structure of RNA complexes is vital for understanding their biological roles and for drug development. ¹³C-labeling of the RNA component allows for the unambiguous identification of intermolecular Nuclear Overhauser Effects (NOEs) between the RNA and its binding partner. [10][14]This provides crucial distance restraints for high-resolution structure determination. [10]Chemical shift perturbation mapping, where changes in the RNA's NMR signals are monitored upon addition of a ligand or protein, can precisely map the binding interface.

Part IV: Applications in Drug Discovery

The ability to probe RNA structure and interactions at high resolution has significant implications for drug development. [17]Many debilitating diseases are linked to the malfunction of RNA or RNA-protein complexes, making them attractive therapeutic targets.

Key applications include:

  • Structure-Based Drug Design: A high-resolution NMR structure of an RNA target, obtained using ¹³C-labeled samples, can guide the rational design of small molecules that bind with high affinity and specificity.

  • Fragment Screening: NMR is an excellent tool for fragment-based drug discovery. By monitoring the NMR spectrum of a ¹³C-labeled RNA, researchers can screen libraries of small chemical fragments to identify those that bind to the target.

  • Validation of Drug-RNA Interactions: ¹³C-labeling provides the resolution needed to confirm that a drug candidate binds to the intended RNA target at the desired site and induces the expected structural changes. This is a critical step in the drug development pipeline. [17]

Conclusion and Future Outlook

Carbon-13 labeled ribose isotopomers have revolutionized the study of RNA by NMR spectroscopy. From simplifying complex spectra to enabling detailed investigations of molecular dynamics and intermolecular interactions, these tools have provided unprecedented insights into the structural basis of RNA function. The continued development of more sophisticated labeling strategies, including selective deuteration and the use of novel NMR-active tags, promises to push the boundaries of the size and complexity of RNA systems that can be studied. [3]As our understanding of the "RNA world" expands, the application of these powerful techniques will undoubtedly remain at the forefront of research in structural biology and drug discovery.

References

  • Serianni, A. S., & Bondo, P. B. (1994). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-1148. [Link]

  • Duss, O., Lukavsky, P. J., & Allain, F. H. T. (2008). Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. Nucleic Acids Research, 36(15), e91. [Link]

  • Fohrer, J., et al. (2010). A fast, efficient and sequence-independent method for flexible multiple segmental isotope labeling of RNA using ribozyme and RNase H cleavage. Nucleic Acids Research, 38(21), e198. [Link]

  • Latham, M. P., Brown, D. J., & Varani, G. (1994). Determining RNA solution structure by segmental isotopic labeling and NMR: application to Caenorhabditis elegans spliced leader RNA 1. Nucleic Acids Research, 22(14), 2817–2822. [Link]

  • Duss, O., Lukavsky, P. J., & Allain, F. H. T. (2012). Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. Advances in Experimental Medicine and Biology, 992, 121–144. [Link]

  • Le, T. T., & Dayie, K. T. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5585. [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(11), 3173–3184. [Link]

  • Thakur, A. K., et al. (2011). Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. Journal of Biomolecular NMR, 49(1), 37–46. [Link]

  • Serianni, A. S., & Bondo, P. B. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure & Dynamics, 11(5), 1133-1148. [Link]

  • Zetzsche, H., et al. (2019). Novel 13C-detected NMR Experiments for the Precise Detection of RNA Structure. Angewandte Chemie International Edition, 58(22), 7344-7348. [Link]

  • Weininger, U., et al. (2014). Site-selective 13C labeling of histidine and tryptophan using ribose. Journal of Biomolecular NMR, 59(1), 1-8. [Link]

  • Glemarec, C., & Chattopadhyaya, J. (1996). Chemical Synthesis of 13C and 15N Labeled Nucleosides. In Isotopes in the Physical and Biomedical Sciences (Vol. 3, pp. 291-364). Elsevier. [Link]

  • Thakur, A. K., & Dayie, K. T. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 46(1), 99-111. [Link]

  • Marchanka, A., et al. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 753896. [Link]

  • Guedey, M. A., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. RNA, 27(5), 553-564. [Link]

  • D'Souza, V., & Summers, M. F. (2015). Applications of NMR to structure determination of RNAs large and small. Journal of Biomolecular NMR, 62(3), 293-308. [Link]

  • Kremser, J., et al. (2017). Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. Chemical Communications, 53(93), 12562-12565. [Link]

  • Johnson, J. E., & Hoogstraten, C. G. (2006). Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA. Journal of the American Chemical Society, 128(32), 10352–10353. [Link]

  • Nikonowicz, E. P., et al. (1992). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. Nucleic Acids Research, 20(17), 4507–4513. [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(11), e78. [Link]

  • Felli, I. C., & Pierattelli, R. (2007). 13C-Detection in RNA Bases: Revealing Structure−Chemical Shift Relationships. Journal of the American Chemical Society, 129(51), 15984–15993. [Link]

  • Buck, J., et al. (2011). Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Nucleic Acids Research, 39(12), 5323–5333. [Link]

  • D'Souza, V., & Summers, M. F. (2015). Applications of NMR to structure determination of RNAs large and small. Journal of biomolecular NMR, 62(3), 293–308. [Link]

  • Marino, J. P., et al. (2001). RNA Structure Determination by NMR. In NMR of Biological Macromolecules, Part B (Vol. 339, pp. 159-183). Academic Press. [Link]

  • Mouret, J. F., et al. (2024). 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers in Chemistry, 12, 1354515. [Link]

  • Mouret, J. F., et al. (2024). 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers in Chemistry, 12, 1354515. [Link]

  • Scripps Research Institute. (2025, July 22). Study shows how ribose may have become the sugar of choice for RNA development. ScienceDaily. [Link]

  • Wiechert, W., & de Graaf, A. A. (2014). Labelling Analysis for 13C MFA Using NMR Spectroscopy. In Methods in Molecular Biology (Vol. 1191, pp. 215-246). Humana Press. [Link]

  • Shulman, G. I., & Rothman, D. L. (1989). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Metabolites, 9(11), 1093. [Link]

Sources

An In-Depth Technical Guide to Understanding 13C-Ribose Labeling Patterns in Glycolysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope tracing with Carbon-13 (¹³C) has become an indispensable tool for elucidating the complexities of cellular metabolism.[1] While ¹³C-glucose is the most commonly used tracer to probe central carbon metabolism, the use of ¹³C-ribose offers a unique and powerful approach to investigate the non-oxidative branch of the pentose phosphate pathway (PPP) and its interface with glycolysis. This guide provides a comprehensive overview of the principles, methodologies, and data interpretation associated with ¹³C-ribose labeling studies. We will delve into the biochemical rationale for using ¹³C-ribose, the expected labeling patterns in glycolytic intermediates, a detailed experimental protocol, and the visualization of the metabolic pathways involved.

The Rationale for Using ¹³C-Ribose as a Metabolic Tracer

The choice of an isotopic tracer is paramount in designing informative metabolic flux analysis experiments.[2] While ¹³C-glucose is excellent for tracking the oxidative PPP and glycolysis, ¹³C-ribose provides a more direct means of assessing the flux through the non-oxidative PPP. The non-oxidative PPP is a critical hub of cellular metabolism, responsible for the interconversion of five-carbon sugars (like ribose) and glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate.[3][4]

Key scientific inquiries that can be addressed using ¹³C-ribose include:

  • Quantifying the reverse flux from the PPP to glycolysis: In many cell types, particularly cancer cells, there is a high demand for ribose-5-phosphate for nucleotide synthesis. However, under conditions where the demand for NADPH (produced by the oxidative PPP) is not as high, cells can synthesize ribose-5-phosphate from glycolytic intermediates via the reverse (gluconeogenic) direction of the non-oxidative PPP.[3] Tracing with ¹³C-ribose allows for the direct measurement of the forward flux from ribose into glycolysis.

  • Assessing the activities of transketolase and transaldolase: These two key enzymes of the non-oxidative PPP are responsible for the carbon-shuffling reactions that link pentose phosphates with hexose and triose phosphates.[5][6][7] By analyzing the specific mass isotopomer distributions of downstream metabolites, the relative activities of these enzymes can be inferred.

  • Investigating metabolic reprogramming in disease: Cancer cells and other proliferative cells often exhibit altered metabolic pathways to support their growth. Understanding how these cells utilize ribose and the non-oxidative PPP can reveal novel therapeutic targets.

The Metabolic Fate of ¹³C-Ribose: A Journey to Glycolysis

When cells are supplied with uniformly labeled [U-¹³C₅]-ribose, it is first phosphorylated to ribose-5-phosphate. From there, it enters the non-oxidative PPP, where a series of carbon rearrangements catalyzed by ribose-5-phosphate isomerase, ribulose-5-phosphate epimerase, transketolase, and transaldolase convert the five-carbon sugar into three- and six-carbon glycolytic intermediates.

The following diagram illustrates the path of the five labeled carbons from ribose into fructose-6-phosphate and glyceraldehyde-3-phosphate.

metabolic_pathway cluster_ribose_entry Ribose Entry & Isomerization cluster_non_oxidative_ppp Non-Oxidative PPP cluster_glycolysis Glycolysis 13C5_Ribose [U-13C5]-Ribose 13C5_R5P [U-13C5]-Ribose-5-P 13C5_Ribose->13C5_R5P Ribokinase 13C5_Ru5P [U-13C5]-Ribulose-5-P 13C5_R5P->13C5_Ru5P R5P Isomerase 13C5_R5P_2 [U-13C5]-Ribose-5-P 13C5_R5P->13C5_R5P_2 13C5_X5P [U-13C5]-Xylulose-5-P 13C5_Ru5P->13C5_X5P Ru5P Epimerase 13C5_X5P_2 [U-13C5]-Xylulose-5-P 13C5_X5P->13C5_X5P_2 13C7_S7P [U-13C7]-Sedoheptulose-7-P 13C5_R5P_2->13C7_S7P Transketolase 13C3_G3P [U-13C3]-Glyceraldehyde-3-P 13C5_R5P_2->13C3_G3P Transketolase 13C5_X5P_2->13C7_S7P Transketolase 13C5_X5P_2->13C3_G3P Transketolase 13C6_F6P [U-13C6]-Fructose-6-P 13C5_X5P_2->13C6_F6P Transketolase 13C3_G3P_2 [U-13C3]-Glyceraldehyde-3-P 13C5_X5P_2->13C3_G3P_2 Transketolase 13C4_E4P [U-13C4]-Erythrose-4-P 13C7_S7P->13C4_E4P Transaldolase 13C7_S7P->13C6_F6P Transaldolase 13C3_G3P->13C4_E4P Transaldolase 13C3_G3P->13C6_F6P Transaldolase 13C4_E4P->13C6_F6P Transketolase 13C4_E4P->13C3_G3P_2 Transketolase 13C6_F6P_out [U-13C6]-Fructose-6-P 13C6_F6P->13C6_F6P_out 13C3_G3P_out [U-13C3]-Glyceraldehyde-3-P 13C3_G3P_2->13C3_G3P_out

Caption: Metabolic fate of [U-¹³C₅]-Ribose through the non-oxidative PPP.

Carbon Atom Transitions in the Non-Oxidative PPP

To predict the labeling patterns of glycolytic intermediates, it is crucial to understand the precise carbon-shuffling reactions catalyzed by transketolase and transaldolase.

  • Transketolase transfers a two-carbon unit (C1-C2) from a ketose donor to an aldose acceptor.[7][8]

  • Transaldolase transfers a three-carbon unit (C1-C3) from a ketose donor to an aldose acceptor.

The net result of the non-oxidative PPP reactions is the conversion of three molecules of pentose-5-phosphate into two molecules of fructose-6-phosphate and one molecule of glyceraldehyde-3-phosphate. When starting with [U-¹³C₅]-ribose, the resulting glycolytic intermediates will be fully labeled.

Starting MetaboliteEnzymeProductsResulting Labeling from [U-¹³C₅]-Ribose
2 x Xylulose-5-P + 1 x Ribose-5-PTransketolase & Transaldolase2 x Fructose-6-P + 1 x Glyceraldehyde-3-P2 x [U-¹³C₆]-Fructose-6-P + 1 x [U-¹³C₃]-Glyceraldehyde-3-P

Experimental Protocol: ¹³C-Ribose Labeling in Adherent Mammalian Cells

This protocol provides a framework for conducting a steady-state ¹³C-ribose labeling experiment in adherent mammalian cells.

Materials
  • Adherent mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free and ribose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₅]-Ribose (or other desired labeled ribose)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (v/v) in water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure
  • Cell Culture: Culture cells in standard medium to ~80% confluency.

  • Media Preparation: Prepare the ¹³C-labeling medium by supplementing glucose-free and ribose-free DMEM with the desired concentration of [U-¹³C₅]-ribose (e.g., 10 mM) and dFBS.

  • Media Switch:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed glucose-free and ribose-free DMEM.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time will vary depending on the cell type and the specific metabolic pathway being investigated but is typically in the range of 6-24 hours.

  • Metabolic Quenching:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled ribose.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to rapidly quench metabolic activity.[1]

    • Place the culture plate on dry ice for 10 minutes.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 30 seconds.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • The dried metabolites can be stored at -80°C until analysis by mass spectrometry.

experimental_workflow Cell_Culture 1. Culture cells to 80% confluency Media_Switch 2. Switch to 13C-ribose labeling medium Cell_Culture->Media_Switch Incubation 3. Incubate for 6-24 hours Media_Switch->Incubation Quenching 4. Quench metabolism with cold methanol Incubation->Quenching Extraction 5. Extract metabolites Quenching->Extraction Analysis 6. Analyze by mass spectrometry Extraction->Analysis

Caption: Experimental workflow for ¹³C-ribose labeling.

Data Analysis and Interpretation

The analysis of ¹³C-labeled metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9][10][11] These techniques allow for the determination of the mass isotopomer distribution (MID) of each metabolite, which is the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).

By analyzing the MIDs of glycolytic intermediates, researchers can gain insights into the relative contributions of different pathways to their production. For example, if cells are incubated with [U-¹³C₅]-ribose, the presence of fully labeled (M+6) fructose-6-phosphate and fully labeled (M+3) glyceraldehyde-3-phosphate would indicate active flux from the non-oxidative PPP into glycolysis.

Table of Expected Mass Isotopomer Distributions:

MetaboliteExpected Mass Isotopologue from [U-¹³C₅]-RiboseInterpretation
Ribose-5-phosphateM+5Direct product of ribose phosphorylation
Fructose-6-phosphateM+6Indicates flux through the non-oxidative PPP
Glyceraldehyde-3-phosphateM+3Indicates flux through the non-oxidative PPP
Dihydroxyacetone phosphateM+3In equilibrium with glyceraldehyde-3-phosphate
PyruvateM+3Product of glycolysis from labeled intermediates
LactateM+3Product of anaerobic glycolysis from labeled intermediates

Conclusion

¹³C-ribose labeling is a powerful technique for dissecting the complexities of the non-oxidative pentose phosphate pathway and its interplay with glycolysis. By providing a direct means to trace the fate of ribose carbons, this approach offers valuable insights into cellular metabolism that are complementary to those obtained with more traditional tracers like ¹³C-glucose. The methodologies and principles outlined in this guide provide a solid foundation for researchers to design, execute, and interpret ¹³C-ribose labeling experiments, ultimately advancing our understanding of metabolic regulation in health and disease.

References

  • Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 427(2), 198-205. [Link]

  • Cocuron, J. C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 30. [Link]

  • Cocuron, J. C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Semantic Scholar. [Link]

  • M-CSA. Transketolase. M-CSA. [Link]

  • Horn, M., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(11), 263. [Link]

  • Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry, 94(11), 4649-4656. [Link]

  • AK Lectures. (2015). Mechanism of Transketolase. AK Lectures. [Link]

  • Horecker, B. L., et al. (1961). Mechanism of Action of Transketolase. I. Properties of the Crystalline Yeast Enzyme. Journal of Biological Chemistry, 236(5), 1546-1551. [Link]

  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. [Link]

  • Lane, A. N., et al. (2015). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Cancer & Metabolism, 3(1), 1-9. [Link]

  • Wikipedia. Transketolase. Wikipedia. [Link]

  • AK Lectures. (2015, July 27). Mechanism of Transketolase [Video]. YouTube. [Link]

  • Shestov, A. A., et al. (2014). 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. Neurochemical Research, 39(11), 2146-2161. [Link]

  • Maher, J. C., et al. (2012). Expected 13 C-positional isotopomer patterns of glycolytic and Krebs cycle metabolites synthesized from [U-13 C]-Glc by mammalian cells. Metabolomics, 8(6), 1157-1170. [Link]

  • Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Analytical Chemistry, 94(24), 8569-8577. [Link]

  • Gebril, H. M., et al. (2016). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Journal of Neuroscience Research, 94(11), 1141-1154. [Link]

  • Lee, W. N. P., et al. (1998). Glucose metabolism in mammalian cells as determined by mass isotopomer analysis. Analytical Biochemistry, 260(2), 191-200. [Link]

  • Silva, P. The chemical logic behind... the Pentose-phosphate Pathway. Universidade Fernando Pessoa. [Link]

  • Bermejo-Alonso, M., et al. (2019). Glucose metabolism distinguishes TE from ICM fate during mammalian embryogenesis. EMBO Reports, 20(12), e48325. [Link]

  • Yang, C., et al. (2008). A direct cell quenching method for cell-culture based metabolomics. Metabolomics, 4(4), 297-307. [Link]

  • Sugiura, M., et al. (2009). Metabolic turnover analysis by a combination of in vivo 13C-labelling from 13CO2 and metabolic profiling with CE-MS/MS reveals rate-limiting steps of the C3 photosynthetic pathway in Nicotiana tabacum leaves. The Plant Journal, 59(5), 773-785. [Link]

  • Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]

  • Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963. [Link]

  • Munger, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 117-124. [Link]

  • Munger, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 117-124. [Link]

  • Wieloch, T., et al. (2021). Carbon flux around leaf-cytosolic glyceraldehyde-3-phosphate dehydrogenase introduces a 13C signal in plant glucose. Journal of Experimental Botany, 72(20), 7136-7144. [Link]

  • Le, A., et al. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 12(1), 58-65. [Link]

  • Wieloch, T., et al. (2021). Carbon flux around leaf-cytosolic glyceraldehyde-3-phosphate dehydrogenase introduces a 13C signal in plant glucose. Diva-portal.org. [Link]

  • Szostak, J. W. (2021). Prebiotic Pathway from Ribose to RNA Formation. Life, 11(4), 324. [Link]

Sources

D-[1,3-13C2]Ribose CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of D-[1,3-13C2]Ribose , a specialized stable isotope isotopomer critical for high-resolution NMR spectroscopy and metabolic flux analysis.

Precision Isotope Labeling for Structural Biology and Metabolomics

Chemical Identity & Physicochemical Properties[1]

D-[1,3-13C2]Ribose is a specific isotopomer of D-ribose where the carbon atoms at positions 1 (anomeric) and 3 are substituted with the stable isotope Carbon-13 (


C). This specific labeling pattern is engineered to break the scalar and dipolar coupling networks present in uniformly labeled samples, enabling precise measurement of long-range couplings and relaxation rates.
Core Chemical Data
PropertySpecification
Chemical Name D-[1,3-

C

]Ribose
CAS Number 478511-79-4
Molecular Formula

C

C

H

O

Molecular Weight 152.13 g/mol (vs. 150.13 for natural abundance)
Isotopic Enrichment Typically

99% atom %

C at positions 1 and 3
Solubility Highly soluble in water (>100 mg/mL); sparingly soluble in ethanol
Appearance White to off-white crystalline powder
Stability Stable under normal laboratory conditions; hygroscopic
Structural Visualization

The following diagram illustrates the specific labeling pattern (highlighted in red) relative to the ribofuranose ring structure common in nucleotides.

RiboseStructure cluster_legend Legend C1 C1* (13C) C2 C2 C1->C2 C3 C3* (13C) C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Exocyclic O4 O C4->O4 O4->C1 L1 * = 13C Enriched Site

Figure 1: Topology of D-[1,3-13C2]Ribose. The C1 and C3 positions (red) are 13C-enriched, breaking the contiguous C1-C2-C3 spin system found in uniformly labeled samples.

Spectroscopic Signatures & Applications[5]

The primary utility of D-[1,3-13C2]Ribose lies in Nuclear Magnetic Resonance (NMR) spectroscopy of nucleic acids (RNA/DNA).

A. Breaking the Spin Diffusion Limit

In uniformly labeled (


C-U) samples, the direct one-bond couplings (

Hz) between adjacent carbons (C1-C2, C2-C3) cause rapid magnetization transfer (spin diffusion) and line broadening.
  • The [1,3] Advantage: By labeling only C1 and C3, the strong

    
     and 
    
    
    
    couplings are eliminated.
  • Result: This "sparse labeling" yields sharper spectral lines and allows for the measurement of smaller, long-range scalar couplings (

    
    ) and dipolar couplings that are otherwise obscured.
    
B. Determination of Sugar Pucker

The conformation of the ribose sugar (C3'-endo vs. C2'-endo) is a critical determinant of RNA structure (A-form vs. B-form).

  • Mechanism: The [1,3] pattern allows isolated measurement of the C1 and C3 relaxation rates and chemical shift anisotropy (CSA) without interference from C2.

  • Application: Researchers use this isotopomer to synthesize nucleotides (ATP, GTP, CTP, UTP) which are then incorporated into RNA. This enables the precise measurement of glycosidic torsion angles (

    
    ) and sugar pucker via specific heteronuclear experiments.[1]
    

Synthesis & Manufacturing

Production of D-[1,3-13C2]Ribose is typically achieved via Chemi-Enzymatic Synthesis rather than purely organic synthesis, ensuring high stereospecificity and isotopic purity.

Synthesis Workflow
  • Precursor Selection: The process often begins with simple labeled precursors like [1,3-

    
    C
    
    
    
    ]Glycerol or specific combinations of labeled Glucose.[2]
  • Enzymatic Cascade:

    • Transketolase (TK) and Transaldolase (TA) enzymes are used to condense precursors.

    • A common route involves the non-oxidative branch of the Pentose Phosphate Pathway (PPP) engineered in bacterial strains (e.g., E. coli mutants deficient in specific TCA cycle enzymes) to prevent isotopic scrambling.[3]

  • Purification: The resulting ribose is purified via ion-exchange chromatography to remove isomers (arabinose, xylose) and lyophilized.

Experimental Protocols

Protocol A: Metabolic Flux Analysis (PPP Tracing)

D-[1,3-13C2]Ribose (or its glucose precursor) is used to distinguish between the Oxidative and Non-Oxidative branches of the Pentose Phosphate Pathway.

Logic:

  • Oxidative Branch: Decarboxylation at C1 releases

    
    CO
    
    
    
    . If C1 is lost, the label is absent in downstream metabolites.
  • Non-Oxidative Branch: Rearrangement preserves the carbon skeleton in specific patterns.

MetabolicFlux cluster_outcome Detection Outcome (Mass Spec/NMR) Input Input: [1,3-13C2]Glucose G6P Glucose-6-P Input->G6P OxBranch Oxidative Branch (G6PDH) G6P->OxBranch NonOxBranch Non-Oxidative Branch (Transketolase) G6P->NonOxBranch CO2 13CO2 Released (Loss of C1 label) OxBranch->CO2 Decarboxylation Ru5P Ribulose-5-P (Retains only C3 label) OxBranch->Ru5P Oxidation Outcome1 M+1 Isotopomer (Oxidative Path) Ru5P->Outcome1 Scramble Complex Scrambling (C1 & C3 Retained) NonOxBranch->Scramble Rearrangement Outcome2 M+2 Isotopomer (Non-Oxidative Path) Scramble->Outcome2

Figure 2: Metabolic fate of 1,3-labeled precursors. Tracking the loss of C1 (red) vs. retention allows quantification of flux through the oxidative PPP.

Protocol B: Incorporation into RNA for NMR

Objective: Generate isotopically labeled RNA with sparse


C enrichment at Ribose C1/C3.
  • Enzymatic Synthesis of Nucleotides (NTPs):

    • Reagents: D-[1,3-13C2]Ribose, Adenine/Guanine/Uracil/Cytosine, PrPP Synthetase, Salvage pathway enzymes (APRZ, UPRT, etc.).

    • Reaction: Incubate labeled ribose with nucleobases and enzymes to synthesize [1',3'-

      
      C
      
      
      
      ]-ATP/GTP/CTP/UTP.
    • Purification: HPLC isolation of NTPs.

  • In Vitro Transcription (IVT):

    • Template: DNA template containing the T7 promoter and target sequence.

    • Reaction: Combine T7 RNA Polymerase, [1',3'-

      
      C
      
      
      
      ]-NTPs, MgCl
      
      
      , and buffer. Incubate at 37°C for 4-12 hours.
  • NMR Sample Preparation:

    • Purify RNA via PAGE or FPLC.

    • Dissolve in NMR buffer (e.g., 10 mM NaPi, 50 mM NaCl, 90% H

      
      O/10% D
      
      
      
      O).
    • Experiment: Run 2D H1'-C1' HSQC or specific relaxation experiments. The absence of C2 coupling will yield singlet peaks in the carbon dimension (unless coupled to P), simplifying assignment.

References

  • PubChem. (n.d.). D-[1,3-13C2]Ribose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Schwalbe, H., et al. (1994).[4] Determination of a complete set of coupling constants in 13C-labeled oligonucleotides. Journal of Biomolecular NMR. Retrieved from [Link]

  • Dayie, K. T., et al. (2021).[5] Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR. Retrieved from [Link]

Sources

Methodological & Application

Advanced NMR Protocols for the Detection and Quantification of D-[1,3-13C2]Ribose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the detection and quantification of D-[1,3-13C2]Ribose using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific challenges posed by the complex solution equilibrium of ribose and the unique spin physics of the [1,3] labeling pattern.

Part 1: Introduction & Technical Principles

The Significance of D-[1,3-13C2]Ribose

D-Ribose is the central scaffold for ribonucleotides (RNA) and key cofactors (ATP, NADH). The specific isotopomer D-[1,3-13C2]Ribose is a critical tracer in metabolic studies, particularly for dissecting the Pentose Phosphate Pathway (PPP) and distinguishing between oxidative (loss of C1) and non-oxidative (carbon scrambling) branches.

Unlike uniform labeling, the [1,3] pattern provides a unique spectral "fingerprint." The absence of a labeled carbon at position C2 breaks the strong


 coupling chain, simplifying the spectrum into distinct singlets (in 

C-decoupled modes) or doublets (coupled to protons), avoiding the complex multiplet crowding seen in uniformly labeled samples.
The "Moving Target": Ribose Tautomerism

A critical challenge in ribose NMR is that D-ribose does not exist as a single species in solution. It rapidly equilibrates between four cyclic forms and a trace acyclic aldehyde. Accurate quantification requires summing the integrals of all four major tautomers.

Table 1: D-Ribose Tautomer Equilibrium in D₂O (25°C)

Tautomer FormAbundance (%)Ring SizeC1 Shift (ppm)C3 Shift (ppm)

-Pyranose
~56%6-membered95.370.4

-Pyranose
~20%6-membered95.070.7

-Furanose
~18%5-membered102.471.9

-Furanose
~6%5-membered97.871.5

Note: Chemical shifts are referenced to DSS at 0.0 ppm. Shifts may vary slightly with pH and temperature.

Spin Physics of the [1,3] Labeling

In D-[1,3-13C2]Ribose:

  • C1 and C3 are labeled (

    
    C, Spin 1/2). 
    
  • C2 is natural abundance (

    
    C, Spin 0). 
    
  • Consequence: There is no one-bond carbon-carbon coupling (

    
     or 
    
    
    
    ). The two labeled carbons are separated by a "silent" C2 spacer.
  • Long-range Coupling: The two-bond coupling

    
     is typically negligible (< 1-2 Hz) in pyranose forms, appearing as line broadening rather than splitting.
    
  • Detection Strategy: We rely on

    
     couplings for HSQC and chemical shift dispersion in 1D 
    
    
    
    C.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

Objective: Minimize chemical exchange broadening and ensure equilibrium.

  • Solvent: Dissolve 5–10 mg of labeled Ribose (or lyophilized biological extract) in 600 µL of D₂O (99.9% D) .

  • Reference: Add 0.5 mM DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing. Avoid TMS due to solubility issues.

  • pH Control: Adjust pH* (meter reading) to 7.0 ± 0.2 using NaOD/DCl.

    • Why? Acidic or basic pH accelerates the mutarotation exchange rate, potentially broadening the separate anomeric signals into an average, making quantification impossible.

  • Equilibration: Allow the sample to sit at room temperature for at least 2 hours before acquisition to ensure the

    
     pyranose/furanose ratio reaches thermodynamic equilibrium.
    
Protocol 2: Quantitative 1D C {¹H} NMR

Objective: Precise quantification of total [1,3-13C2]Ribose content.

Pulse Sequence: zgig (Bruker) / C13CPD (Varian) – Inverse Gated Decoupling.

  • Mechanism: Proton decoupling is ON during acquisition (for singlet peaks) but OFF during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration, not dynamics.

Parameters:

  • Spectral Width: 220 ppm (covers carbonyls to methyls).

  • Excitation Pulse: 90°.

  • Relaxation Delay (D1): 10–15 seconds .

    • Reasoning: Carbon T1 relaxation times can be long (1–3s). For quantitative accuracy (5x T1), a long delay is mandatory.

  • Scans (NS): 128–512 (depending on concentration).

  • Processing: Apply exponential multiplication (LB = 1.0 Hz) to improve S/N.

Analysis: Integrate the C1 signals at 95.3, 95.0, 102.4, and 97.8 ppm . Sum these integrals to determine the total C1 pool. Do the same for C3 signals (70–72 ppm range) as a cross-check.

Protocol 3: 2D ¹H-¹³C HSQC (Multiplicity-Edited)

Objective: Resolving Ribose from complex biological matrices (e.g., cell lysates).

Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) – Sensitivity-enhanced, multiplicity-edited HSQC.

Why this sequence?

  • It correlates protons directly to their attached carbons (

    
     Hz).
    
  • Multiplicity Editing: CH and CH

    
     peaks are positive (red); CH
    
    
    
    peaks are negative (blue). Ribose C1, C2, C3, C4 are all CH (red). C5 is CH
    
    
    (blue). This immediately validates the assignment.
  • Resolution: Disperses the crowded proton region (3.5–4.5 ppm) into the wide carbon dimension.

Parameters:

  • F2 (¹H): 10 ppm width, 2048 points.

  • F1 (¹³C): 160 ppm width (centered at 80 ppm), 256–512 increments.

  • Coupling Constant (

    
    ):  Set to 145 Hz  (standard for carbohydrates).
    
  • Recycle Delay: 1.5 seconds.

Interpretation: Look for the "Fingerprint" cross-peaks of the [1,3] isotopomer:

  • C1 (Anomeric): Four distinct cross-peaks in the

    
    C 95–103 ppm / 
    
    
    
    H 4.8–5.4 ppm region.
  • C3: Four cross-peaks in the

    
    C 70–72 ppm / 
    
    
    
    H 3.9–4.2 ppm region.
  • Absence of C2 Satellites: Unlike [U-13C]Ribose, the C1 and C3 cross-peaks will NOT show splitting in the carbon dimension due to C-C coupling.

Protocol 4: 1D ¹³C-Filtered Spin-Echo (For Trace Detection)

Objective: Selectively detecting ONLY the ¹³C-labeled molecules in a background of abundant ¹²C metabolites (e.g., in blood plasma).

Pulse Sequence: zggpht (Bruker) or similar Double-Quantum filter or BIRD-based filter.

  • Logic: A spin-echo sequence (

    
    ) where 
    
    
    
    .
  • Result: Protons attached to

    
    C (J=0) refocus and are positive. Protons attached to 
    
    
    
    C (J=145 Hz) evolve 180° and are inverted. By subtracting alternate scans or using gradients, one can suppress the
    
    
    C background by >98%.

Application: Use this to detect nanomolar concentrations of [1,3-13C2]Ribose in media. Focus on the H1 anomeric protons (5.0–5.4 ppm) which are in a clean spectral region.

Part 3: Visualization & Logic

Diagram 1: Ribose Equilibrium & Detection Logic

This diagram illustrates the four tautomers of Ribose that must be accounted for during quantification.

RiboseEquilibrium Substrate D-[1,3-13C2]Ribose (Sample) Acyclic Acyclic Aldehyde (<0.1%) Substrate->Acyclic Dissolution BetaPyr β-Pyranose (56%) C1: 95.3 | C3: 70.4 Acyclic->BetaPyr Fast Exchange AlphaPyr α-Pyranose (20%) C1: 95.0 | C3: 70.7 Acyclic->AlphaPyr BetaFur β-Furanose (18%) C1: 102.4 | C3: 71.9 Acyclic->BetaFur AlphaFur α-Furanose (6%) C1: 97.8 | C3: 71.5 Acyclic->AlphaFur

Caption: The dynamic equilibrium of D-Ribose in solution. Quantitative NMR requires integration of all four cyclic forms. Chemical shifts (ppm) refer to the labeled C1 and C3 positions.

Diagram 2: NMR Protocol Workflow

A decision tree for selecting the correct experiment based on sample complexity and concentration.

NMRWorkflow Start Start: [1,3-13C2]Ribose Sample CheckConc Is Concentration > 1 mM? Start->CheckConc HighConc Yes: High Concentration CheckConc->HighConc LowConc No: Trace / Complex Matrix CheckConc->LowConc Exp1 1D 13C {1H} Inverse Gated (Quantification) HighConc->Exp1 Primary Quant Exp2 2D 1H-13C HSQC (Resolution/Validation) HighConc->Exp2 Structural Check LowConc->Exp2 If resolved Exp3 1D 13C-Filtered Spin Echo (Selective Detection) LowConc->Exp3 Remove Background Analysis Data Analysis: Sum Integrals of 4 Anomers Exp1->Analysis Exp2->Analysis Exp3->Analysis

Caption: Operational workflow for selecting the optimal pulse sequence based on sample concentration and matrix complexity.

Part 4: References

  • Serianni, A. S., & Bondo, P. B. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133–1148. [Link]

  • Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry.[1] Archives of Biochemistry and Biophysics, 589, 152–164. [Link]

  • Kovacs, H., et al. (2005). Optimized NMR pulse sequences for the detection of 13C-labeled metabolites in biological fluids. Journal of Magnetic Resonance, 175(2), 267-276. [Link]

  • NIST Chemistry WebBook. D-Ribose Thermochemistry and Spectra. National Institute of Standards and Technology.[2] [Link]

Sources

Using D-[1,3-13C2]Ribose for site-selective amino acid labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Amino Acid Labeling Using D-[1,3-13C2]Ribose for High-Resolution Protein NMR

Abstract

Spectral crowding in the aromatic region of 2D


 HSQC spectra often hampers the structural analysis of large proteins (>25 kDa). Traditional uniform labeling (

Glucose) results in broad lines due to one-bond

scalar couplings (

) and rapid signal decay. This guide details a precision labeling protocol using D-[1,3-13C2]Ribose as a metabolic precursor in Escherichia coli. By exploiting the Pentose Phosphate Pathway (PPP) and Histidine biosynthesis shunt, this method selectively labels Histidine (

)
and Tryptophan (

)
sites while minimizing background scrambling. This approach generates isolated spin systems ideal for studying side-chain dynamics, tautomeric states, and ligand binding without the interference of

couplings.

Introduction: The Strategic Advantage of Ribose Labeling

In protein NMR, the aromatic side chains of Histidine (His), Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) are critical reporters for hydrophobic core stability and active site chemistry. However, uniform labeling creates a dense network of coupled carbons, reducing resolution.

Using D-[1,3-13C2]Ribose offers a distinct "sparse labeling" advantage:

  • Isolated Spins: It targets specific positions in the imidazole and indole rings that are separated by nitrogen atoms or multiple bonds, effectively eliminating

    
     splitting.
    
  • Tautomer Sensitivity: The His

    
     site is the gold standard for determining histidine protonation states (
    
    
    
    vs.
    
    
    ), a key factor in enzymatic mechanisms.
  • Cost-Efficiency: When used in a mixed-feed strategy (with unlabeled glucose), the label is directed almost exclusively to amino acids derived from Phosphoribosyl pyrophosphate (PRPP), reducing waste.

Metabolic Logic & Labeling Pattern

To implement this protocol effectively, one must understand the metabolic fate of the [1,3-13C2]Ribose isotopomer.

Mechanism of Incorporation

Exogenous ribose enters E. coli and is phosphorylated to Ribose-5-Phosphate (R5P). R5P is the direct precursor for PRPP , which feeds into the biosynthesis of Histidine and Tryptophan (via the Shikimate pathway).

  • Histidine (Direct PRPP Route):

    • The C1 of Ribose becomes the

      
        of Histidine.
      
    • The C3 of Ribose becomes the

      
        of Histidine.
      
    • Result: Two labeled carbons in the ring (

      
      ) separated by a nitrogen atom (
      
      
      
      or
      
      
      ). No
      
      
      splitting.
  • Tryptophan (Shikimate Route):

    • Through complex shuffling in the Shikimate pathway, C1 of Ribose incorporates selectively into

      
        of the indole ring.
      
  • Scrambling Control (The Glucose "Mask"):

    • If Ribose is the sole carbon source, excess R5P enters glycolysis via the non-oxidative PPP, scrambling labels into the backbone (

      
      ) of other amino acids.
      
    • Solution: Co-feeding unlabeled Glucose saturates glycolysis, forcing the labeled Ribose to be used preferentially for biosynthetic pathways (PRPP), thereby "masking" the backbone labeling.

MetabolicFate Ribose D-[1,3-13C2]Ribose (Exogenous) R5P Ribose-5-Phosphate [1,3-13C2] Ribose->R5P Ribokinase PRPP PRPP [1,3-13C2] R5P->PRPP PRPP Synthetase Glycolysis Glycolysis (Scrambling) R5P->Glycolysis PPP Shunt (Minor if Glc present) His Histidine (Labeled at Cδ2, Cγ) PRPP->His His Operon (Direct) Trp Tryptophan (Labeled at Cδ1) PRPP->Trp Shikimate Pathway UnlabeledGlc Unlabeled Glucose (Carbon Source) UnlabeledGlc->Glycolysis Dominant Flux

Figure 1: Metabolic fate of D-[1,3-13C2]Ribose. Co-feeding unlabeled glucose (Blue) suppresses scrambling into glycolysis, directing the 13C label (Red) specifically to Histidine and Tryptophan synthesis.

Experimental Protocol

Objective: Express a 25 kDa protein in E. coli BL21(DE3) with selective [1,3-13C2] labeling on His and Trp.

Materials
  • Strain: E. coli BL21(DE3) or chemically competent equivalent.

  • Precursor: D-[1,3-13C2]Ribose (Cambridge Isotope Labs or equivalent).

  • Base Media: M9 Minimal Salts (Standard).

  • Carbon Sources:

    • Unlabeled D-Glucose (Filter sterile, 20% stock).

    • D-[1,3-13C2]Ribose (Dissolve fresh).

Step-by-Step Workflow

1. Pre-Culture (Day 1)

  • Inoculate a single colony into 10 mL LB media.[1] Incubate at 37°C for 6–8 hours.

  • Transfer 100 µL into 10 mL of M9 Minimal Media (containing 4 g/L unlabeled Glucose and 1 g/L

    
    ) to adapt cells. Incubate overnight at 37°C.
    

2. Production Culture Preparation (Day 2)

  • Prepare 1 L of M9 Minimal Media.

  • Key Formulation:

    • 
      , 
      
      
      
      ,
      
      
      (Standard M9 salts).
    • 
      , 
      
      
      
      .
    • Trace Metals Mix.

    • 2.0 g/L Unlabeled Glucose (Energy source).

    • 2.0 g/L D-[1,3-13C2]Ribose (Label source).

    • 
       (Optional: if 15N backbone assignment is also needed).
      

3. Inoculation and Growth

  • Centrifuge the overnight adaptation culture (2000 x g, 10 min) to remove unlabeled metabolites. Resuspend pellet in fresh M9.

  • Inoculate the 1 L Production flask to an

    
     of ~0.1.
    
  • Incubate at 37°C / 200 RPM.

4. Induction Strategy

  • Monitor

    
    .[1] The presence of Ribose may slightly alter growth kinetics compared to pure Glucose.
    
  • When

    
     reaches 0.6 – 0.8 , induce with IPTG (final concentration 0.5 – 1.0 mM).
    
  • Temperature Shift: Lower temperature to 20°C–25°C for overnight expression (16–20 hours). This preserves the labeled pool and reduces metabolic scrambling rates.

5. Harvest & Purification

  • Harvest cells by centrifugation (5000 x g, 15 min, 4°C).

  • Proceed with standard lysis and Ni-NTA/SEC purification protocols relevant to your protein.

Workflow cluster_0 Phase 1: Adaptation cluster_1 Phase 2: Selective Labeling Step1 Inoculate LB (6-8 hrs) Step2 Adaptation in M9 (Unlabeled Glc) Overnight Step1->Step2 Step3 Resuspend in Labeling Media 2g/L Unlabeled Glc + 2g/L [1,3-13C2]Ribose Step2->Step3 Step4 Grow to OD 0.6-0.8 (37°C) Step3->Step4 Step5 Induce (IPTG) Shift to 20°C (16-20 hrs) Step4->Step5 Harvest NMR Sample Preparation Step5->Harvest Purify Protein

Figure 2: Experimental workflow for site-selective labeling. The critical step is the mixed-feed media in Phase 2.

Data Interpretation & Validation

Upon acquiring a


 HSQC spectrum, you will observe a simplified aromatic region.
Expected Chemical Shifts
ResidueAtom LabelSource OriginApprox.[2] Shift (

ppm)
Approx. Shift (

ppm)
Coupling Status
Histidine

Ribose C1115 - 1226.5 - 7.5Isolated (Singlet)
Histidine

Ribose C3128 - 135N/A (Quaternary)Isolated (Singlet)
Tryptophan

Ribose C1122 - 1267.1 - 7.3Isolated (Singlet)
Backbone

Ribose C3*170 - 180N/ALow Intensity

*Note: Some minor leakage of C3 into backbone Carbonyls (CO) may occur via glycolysis, but signals will be weak compared to side chains.

Self-Validation Check
  • Selectivity: The His

    
     (usually ~136 ppm) should remain unlabeled  (or <10% intensity). If 
    
    
    
    is strong, the unlabeled glucose concentration was too low, allowing Ribose to flood the glycolytic pathway.
  • Line Width: Peaks for His

    
     should be sharp singlets in the carbon dimension, confirming the absence of 
    
    
    
    coupling to
    
    
    or
    
    
    .

References

  • Weininger, U., et al. (2017). "Site-selective 13C labeling of histidine and tryptophan using ribose."[3] Journal of Biomolecular NMR, 67, 191–200. [Link]

  • Tumbula, D. L., et al. (1997). "Ribose biosynthesis and evidence for an alternative first step in the common aromatic amino acid pathway in Methanococcus maripaludis." Journal of Bacteriology, 179(19), 6010–6013. [Link]

  • Lundström, P., et al. (2007). "Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Calpha and side-chain methyl positions in proteins."[3] Journal of Biomolecular NMR, 38, 199–212. [Link]

Sources

Application Note: Quantitative Analysis of D-Ribose in Biological Matrices by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of D-Ribose in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope dilution strategy, utilizing D-[1,3-13C2]Ribose as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The methodology is centered around a simple protein precipitation extraction followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideally suited for polar analytes like ribose. This guide provides a comprehensive, step-by-step protocol intended for researchers in metabolic studies, clinical diagnostics, and drug development.

Introduction: The Significance of D-Ribose Quantification

D-Ribose is a fundamental pentose sugar that serves as a critical building block for essential biomolecules, including ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Its central role in cellular metabolism means that accurately quantifying its levels is crucial for a wide range of research areas, from investigating metabolic diseases like diabetes to understanding the cellular response to ischemia and oxidative stress.[2]

Metabolic flux analysis, which tracks the flow of atoms through metabolic pathways, frequently uses stable isotope-labeled substrates to elucidate dynamic changes in metabolism.[3][4][5] In this context, precise quantification of both labeled and unlabeled metabolites is paramount. The use of a stable isotope-labeled (SIL) internal standard, such as D-[1,3-13C2]Ribose, is the gold standard for quantitative mass spectrometry.[6] Because the SIL standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer source. This allows it to reliably correct for variations during sample preparation and analysis, leading to highly accurate and reproducible results.[7]

Principle of the Method

This method is based on the principle of stable isotope dilution tandem mass spectrometry.

  • Sample Preparation: A known concentration of the internal standard, D-[1,3-13C2]Ribose, is spiked into all samples, calibrators, and quality controls at the beginning of the workflow. Proteins are then removed from the biological matrix (e.g., plasma, cell lysate) via precipitation with a cold organic solvent.

  • Chromatographic Separation: The extracted samples are analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention and separation of highly polar compounds like D-Ribose that are poorly retained on traditional reversed-phase columns.[8][9][10]

  • Detection and Quantification: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native D-Ribose (analyte) and the D-[1,3-13C2]Ribose (internal standard) are monitored. The concentration of D-Ribose in the unknown samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • D-Ribose (≥99% purity)

    • D-[1,3-13C2]Ribose (≥99% purity, 99 atom % 13C)[11]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (LC-MS Grade)

    • Ammonium Hydroxide (NH₄OH) or Ammonium Acetate

    • Biological matrix (e.g., human plasma, cell culture media)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve D-Ribose and D-[1,3-13C2]Ribose in LC-MS grade water to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the D-[1,3-13C2]Ribose primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 1 µg/mL.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working standard solutions of D-Ribose by serially diluting the primary stock.

    • Spike these working solutions into the biological matrix of choice (e.g., plasma) to create calibration standards at concentrations spanning the expected analytical range (e.g., 10 ng/mL to 5000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol

This protocol is designed for a 50 µL sample volume.

  • Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample, calibrator, or QC.

  • Spike Internal Standard: Add 25 µL of the 1 µg/mL IS working solution to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water. Mix thoroughly.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample/Calibrator/QC (50 µL) Add_IS 2. Add Internal Standard D-[1,3-13C2]Ribose Sample->Add_IS Precip 3. Protein Precipitation (Acetonitrile) Add_IS->Precip Vortex 4. Vortex & Incubate Precip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evap 7. Evaporate to Dryness Supernatant->Evap Recon 8. Reconstitute Evap->Recon LCMS 9. HILIC LC-MS/MS Analysis Recon->LCMS Data 10. Peak Integration & Area Ratio Calculation (Analyte/IS) LCMS->Data Curve 11. Calibration Curve Generation Data->Curve Quant 12. Quantify Unknown Samples Curve->Quant

Caption: Workflow for D-Ribose quantification by LC-MS/MS.

Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (HILIC)
ParameterRecommended Condition
Column Amide- or Amino-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A Water with 10 mM Ammonium Acetate, 0.1% NH₄OH
Mobile Phase B Acetonitrile with 0.1% NH₄OH
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 90% B (0-1 min), 90% to 50% B (1-5 min), 50% B (5-6 min), 50% to 90% B (6-6.1 min), 90% B (6.1-8 min)

Rationale: A HILIC column is essential for retaining the polar ribose molecule.[12] The basic mobile phase additive (ammonium hydroxide) aids in maintaining good peak shape for sugars and promotes efficient deprotonation in negative ion mode ESI.

Mass Spectrometry
ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.8 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Detection Mode Multiple Reaction Monitoring (MRM)

Rationale: ESI is a soft ionization technique suitable for polar molecules. Negative ion mode is often effective for underivatized monosaccharides, which can readily form adducts or be deprotonated.[13]

MRM Transitions

The following transitions are suggested starting points. The precursor ion is based on the formation of a chloride adduct, [M+Cl]⁻, which can be promoted by the presence of trace chloride in the system or by post-column addition.[14][15] Collision energies (CE) must be optimized empirically for the specific instrument to maximize product ion intensity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Ribose (Analyte) 185.189.050Optimize (e.g., 15-25)
D-[1,3-13C2]Ribose (IS) 187.191.050Optimize (e.g., 15-25)

Rationale: The precursor m/z values correspond to [C₅H₁₀O₅ + ³⁵Cl]⁻ and [¹³C₂C₃H₁₀O₅ + ³⁵Cl]⁻, respectively. The product ions (e.g., m/z 89.0) correspond to a specific fragment from a cross-ring cleavage, providing selectivity for the assay. The +2 Da shift is maintained in both the precursor and product ions for the internal standard, confirming its identity and preventing crosstalk.

Data Analysis and Method Validation

  • Calibration Curve: The calibration curve is constructed by plotting the peak area ratio (D-Ribose / D-[1,3-13C2]Ribose) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Quantification: The concentration of D-Ribose in unknown samples is determined by interpolating their measured peak area ratios from the calibration curve.

  • Accuracy and Precision: The method's performance should be validated using QC samples. The accuracy (% bias) should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (%CV) should be ≤15% (≤20% at LLOQ), in line with regulatory guidance for bioanalytical methods.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable platform for the quantification of D-Ribose in complex biological matrices. The strategic use of a stable isotope-labeled internal standard (D-[1,3-13C2]Ribose) combined with HILIC separation ensures high-quality data suitable for demanding research applications. This protocol offers a solid foundation that can be adapted and validated for specific research needs in metabolomics and clinical science.

References

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients.
  • Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI.
  • Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. PubMed.
  • HILIC with Increased Sensitivity for the Analysis of Sugars.
  • Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group, University of Oxford.
  • Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies.
  • HILIC - Sugars and fructooligosaccharide analysis. KNAUER.
  • Your Essential Guide to Sugar Analysis with Liquid Chromatography.
  • Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate.
  • Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry.
  • Pribolab®Fully ¹³C-Labeled isotopes internal standards. Pribolab.
  • d-Ribose contributes to the glyc
  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed.
  • Quantitative Analysis of Carbohydr
  • D-Ribose(mixture of isomers) (Standard). MedChemExpress.
  • D-Ribose-1,2-13C2 99

Sources

Application Note: Precision Chemi-Enzymatic Synthesis of D-[1,3-13C2]Ribose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular chemi-enzymatic protocol for the synthesis of D-[1,3-13C2]Ribose . While uniform labeling (


-

) is achievable via metabolic fermentation, site-specific labeling (isotopomers) is critical for reducing spectral crowding in multidimensional NMR studies of RNA dynamics and sugar pucker conformations.

The methodology described herein utilizes a Transketolase (TK) catalyzed carbon-carbon bond formation strategy. This approach is superior to purely chemical synthesis (which suffers from poor stereoselectivity) and metabolic engineering (which suffers from isotopic scrambling). By combining chemically synthesized labeled precursors with a high-fidelity enzymatic cascade, this protocol guarantees >95% isotopic enrichment at the C1 and C3 positions without scrambling.

Key Advantages
  • Stereochemical Purity: 100% D-configuration via enzymatic selectivity.

  • Modular Labeling: Independent control of C1-C2 (donor) and C3-C5 (acceptor) isotope patterns.

  • High Yield: Coupled enzymatic equilibrium shift drives the reaction to completion.

Strategic Overview: The Retrosynthetic Logic

The core of this protocol is the Transketolase (TK) reaction, which transfers a two-carbon ketol unit from a donor (Hydroxypyruvate) to an aldose acceptor (Glyceraldehyde-3-phosphate).

To synthesize D-[1,3-13C2]Ribose , we must map the atom economy of the reaction:

  • Ribose C1 & C2 originate from the Donor (Hydroxypyruvate).

  • Ribose C3, C4, & C5 originate from the Acceptor (Glyceraldehyde-3-phosphate).

Isotopic Mapping Requirement:

  • Target: Label at C1 and C3.

  • Donor Requirement: Lithium [3-13C]Hydroxypyruvate (Generates Ribose C1).

  • Acceptor Requirement: D,L-[1-13C]Glyceraldehyde-3-phosphate (Generates Ribose C3).

Note on Mechanism: Transketolase utilizes Thiamine Pyrophosphate (TPP) to decarboxylate hydroxypyruvate. The C1 (carboxyl) of hydroxypyruvate is lost as CO


. Therefore, the C3 (hydroxymethyl) of hydroxypyruvate becomes C1 of the resulting ketose (Xylulose-5-P), and subsequently C1 of Ribose.
Pathway Visualization

Retrosynthesis cluster_Precursors Labeled Precursors Ribose Target: D-[1,3-13C2]Ribose HPA Donor: Li-[3-13C]Hydroxypyruvate (Provides C1) Intermediate Intermediate: D-[1,3-13C2]Xylulose-5-Phosphate HPA->Intermediate Transketolase (-CO2) G3P Acceptor: D-[1-13C]Glyceraldehyde-3-P (Provides C3) G3P->Intermediate Transketolase Intermediate->Ribose 1. Epimerase 2. Isomerase 3. Phosphatase

Figure 1: Retrosynthetic logic for assembling [1,3-13C2]Ribose from modular precursors.

Materials and Reagents

Chemical Precursors
ComponentLabeling PatternSource/Preparation
Lithium Hydroxypyruvate [3-13C]Synthesized from [3-13C]Pyruvate via bromination and hydrolysis.
D,L-Glyceraldehyde-3-phosphate [1-13C]Generated in situ or chemically synthesized from [1-13C]Glycerol acetals.
Thiamine Pyrophosphate (TPP) UnlabeledCofactor for Transketolase.
Magnesium Chloride (MgCl2) UnlabeledCofactor.
Enzymatic Cocktail
EnzymeEC NumberFunction
Transketolase (TK) 2.2.1.1Catalyzes C-C bond formation (Yeast or E. coli).
D-Ribulose-5-phosphate 3-epimerase 5.1.3.1Converts Xylulose-5-P to Ribulose-5-P.
Ribose-5-phosphate isomerase 5.3.1.6Converts Ribulose-5-P to Ribose-5-P.
Acid Phosphatase 3.1.3.2Hydrolyzes the phosphate ester to yield free Ribose.

Detailed Experimental Protocol

Phase 1: Synthesis of Precursors (The "Chemi" Phase)
Step A: Preparation of Lithium [3-13C]Hydroxypyruvate

Rationale: Commercial sources of specific hydroxypyruvate isotopomers are rare. Synthesis from pyruvate is standard.

  • Bromination: Dissolve [3-13C]Pyruvic acid (10 mmol) in dry CCl

    
    . Add Br
    
    
    
    (11 mmol) dropwise under UV irradiation or heat (40°C) to generate [3-13C]Bromopyruvate.
  • Hydrolysis: Treat the bromopyruvate with LiOH (2.0 equivalents) in water at 0°C for 2 hours.

  • Purification: Precipitate the Lithium [3-13C]Hydroxypyruvate using cold ethanol.

    • QC Check:

      
      H NMR should show a doublet for the CH
      
      
      
      protons coupled to the
      
      
      C nucleus (approx
      
      
      Hz).
Step B: Preparation of D,L-[1-13C]Glyceraldehyde-3-Phosphate (G3P)

Rationale: G3P is unstable. It is best generated from the stable diethyl acetal form.

  • Hydrolysis: Dissolve D,L-[1-13C]Glyceraldehyde diethyl acetal barium salt (commercially available or synthesized from [1-13C]Ethanol/Formate routes) in water.

  • Cation Exchange: Pass through a Dowex 50W-X8 (H+ form) column to remove Barium.

  • Deprotection: Heat the eluate at 60°C for 24 hours to hydrolyze the acetal. Neutralize with NaOH to pH 7.0.

    • Note: This produces a racemic mixture. Transketolase is specific for the D-isomer , leaving L-G3P unreacted (which is removed later).

Phase 2: The Enzymatic Cascade (The "Enzymatic" Phase)

This reaction is performed in a "one-pot" cascade to prevent product inhibition and maximize yield.

Reaction Mix (Total Volume: 50 mL):

  • Buffer: 50 mM Glycylglycine, pH 7.6.

  • Substrates:

    • 10 mM Li-[3-13C]Hydroxypyruvate.

    • 15 mM D,L-[1-13C]Glyceraldehyde-3-phosphate (Excess ensures D-isomer availability).

  • Cofactors:

    • 2 mM MgCl

      
      .
      
    • 0.5 mM Thiamine Pyrophosphate (TPP).

  • Enzymes:

    • Transketolase (200 Units).

    • Ribulose-3-epimerase (50 Units).

    • Ribose-5-phosphate isomerase (50 Units).

Procedure:

  • Incubation: Incubate the mixture at 30°C under gentle agitation.

  • Monitoring: Monitor the consumption of Hydroxypyruvate via decrease in UV absorbance at 310 nm (enol form) or by aliquoting for HPLC. Reaction typically completes in 6–12 hours.

  • Dephosphorylation: Once HPA is consumed, adjust pH to 5.0 using dilute acetic acid. Add Acid Phosphatase (100 Units) and incubate for an additional 4 hours at 37°C.

    • Mechanism:[1][2][3][4][5] This converts D-[1,3-13C2]Ribose-5-phosphate into free D-[1,3-13C2]Ribose.

Phase 3: Purification and Isolation
  • Quenching: Heat the mixture to 95°C for 5 minutes to denature enzymes. Centrifuge to remove precipitate.

  • Anion Exchange (Removal of impurities): Pass supernatant through a Dowex 1X8 (Formate form) column.

    • Elution: Neutral sugars (Ribose) elute with water. Unreacted acidic substrates (L-G3P, residual HPA) and nucleotides bind to the column.

  • Cation Exchange (Removal of salts): Pass the water eluate through Dowex 50W-X8 (H+ form).

  • Polishing: Concentrate the eluate via rotary evaporation. Final purification via HPLC on a carbohydrate column (e.g., Aminex HPX-87P) or crystallization from Ethanol/Water.

Quality Control & Validation

The final product must be validated for isotopic enrichment and position.

Expected NMR Data (D


O): 
  • 
    C NMR:  Two dominant signals corresponding to C1 and C3.
    
    • C1 (Anomeric):

      
       ppm (
      
      
      
      -pyranose) and
      
      
      ppm (
      
      
      -furanose).
    • C3:

      
       ppm.
      
  • Coupling:

    • Absence of C1-C2 coupling (since C2 is unlabeled).

    • Absence of C2-C3 coupling.

    • This confirms the [1,3] labeling pattern and lack of scrambling.

Workflow Diagram

Workflow cluster_Inputs Phase 1: Precursor Prep cluster_Reaction Phase 2: One-Pot Cascade cluster_Purification Phase 3: Isolation Pyruvate [3-13C]Pyruvate HPA_Prep Chem: Bromination & Hydrolysis Pyruvate->HPA_Prep Glycerol [1-13C]Glycerol/Acetal G3P_Prep Chem: Acetal Hydrolysis Glycerol->G3P_Prep Mix Reaction Mix: Li-HPA + G3P + TPP + Mg2+ HPA_Prep->Mix [3-13C]HPA G3P_Prep->Mix [1-13C]G3P TK_Step Enzyme 1: Transketolase (Forms C-C Bond) Mix->TK_Step Iso_Step Enzymes 2 & 3: Epimerase + Isomerase (Stereo Correction) TK_Step->Iso_Step Phos_Step Enzyme 4: Acid Phosphatase (Dephosphorylation) Iso_Step->Phos_Step Dowex Dowex Ion Exchange (Remove L-G3P & Salts) Phos_Step->Dowex Final Final Product: D-[1,3-13C2]Ribose Dowex->Final

Figure 2: Complete experimental workflow for the chemi-enzymatic synthesis.

References

  • Serianni, A. S., & Bondo, P. B. (1994).[6]

    
    C-labeled D-ribose: Chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133–1148.[6] Link[6]
    
  • Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992).[7] Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523.[7] Link[7]

  • Longhini, A. P., et al. (2016).

    
    C and 
    
    
    
    N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. Methods in Molecular Biology, 1320, 21-38. Link
  • Sklenář, V., et al. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5587. Link

Sources

13C-ribose tracer strategies for purine nucleotide tracking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 13C-Ribose Tracer Strategies for Purine Nucleotide Tracking

Abstract & Strategic Rationale

Nucleotide metabolism is the engine of cellular proliferation.[1][2] While [U-13C]-glucose is the standard tracer for central carbon metabolism, it suffers from "metabolic scrambling" before entering the nucleotide pool. Glucose carbons must traverse glycolysis and the Pentose Phosphate Pathway (PPP) to generate Ribose-5-Phosphate (R5P), the precursor for 5-Phosphoribosyl-1-pyrophosphate (PRPP).[3]

Why use 13C-Ribose? Direct 13C-ribose tracing bypasses the oxidative PPP (G6PDH) and glycolysis. It enters the pool via Ribokinase (RBKS) , providing a "clean" label for the sugar backbone of nucleotides. This strategy is critical for:

  • Quantifying Ribokinase (RBKS) Activity: Determining if tissues/tumors can scavenge exogenous ribose to maintain PRPP pools under glucose deprivation.

  • Decoupling Sugar vs. Base Synthesis: Unlike glucose tracers, which label both the ribose ring and the purine base (via Glycine/Serine/One-carbon pools), [U-13C]-ribose specifically labels the ribose moiety (M+5), simplifying isotopomer deconvolution.

  • Assessing Non-Oxidative PPP Flux: Using [1,2-13C]-ribose to measure the reversibility of the Transketolase/Transaldolase reactions.

Scientific Mechanism & Pathway Logic

To interpret the data, one must understand the entry point. Exogenous ribose is phosphorylated by RBKS to form R5P. This R5P is then pyrophosphorylated by PRPS1/2 to form PRPP.

  • The Salvage/De Novo Convergence: Both De Novo purine synthesis and the Salvage pathway (HGPRT/APRT) require PRPP. Therefore, 13C-Ribose tracks the availability of the PRPP scaffold , regardless of how the base is acquired.

Pathway Visualization (DOT Diagram)

RibosePathways cluster_legend Legend ExoRibose Exogenous [U-13C]-Ribose R5P Ribose-5-P (R5P) ExoRibose->R5P Ribokinase (RBKS) ExoGlucose Exogenous Glucose ExoGlucose->R5P Oxidative PPP (G6PDH) PRPP PRPP (Scaffold) R5P->PRPP PRPS1/2 IMP IMP (M+5 Ribose) PRPP->IMP + Base Synthesis Base_DeNovo De Novo Base (Gln, Gly, 1C) Base_DeNovo->IMP Base_Salvage Free Bases (Hypoxanthine/Guanine) Base_Salvage->IMP HGPRT AMP_GMP AMP / GMP (M+5 Ribose) IMP->AMP_GMP key1 Direct Tracer Flow (Red)

Caption: Figure 1. 13C-Ribose bypasses glycolysis/ox-PPP, entering via RBKS to directly label the PRPP nucleotide scaffold.

Experimental Protocol

Tracer Selection Strategy
ObjectiveRecommended TracerExpected Outcome (Nucleotides)
Total PRPP Contribution [U-13C5]-D-Ribose M+5 (Ribose ring only). Cleanest signal for uptake quantification.
Pentose Cycle / Scrambling [1,2-13C2]-D-Ribose M+2 (Direct) vs. M+1/M+3 (Scrambled via TKT/TAL recycling).
De Novo vs. Salvage [U-13C5]-Ribose + [15N2]-Glutamine M+5 (Ribose) + M+n (Base). Allows dual tracking of sugar and nitrogen inputs.
Cell Culture & Labeling Protocol

Self-Validating Step: Ensure cells are in exponential growth phase. Ribose uptake is often rate-limited by RBKS expression, which can be low in some cell types.

  • Seeding: Seed cells in 6-well plates (approx. 500,000 cells/well). Incubate overnight in standard media.

  • Wash: Aspirate media and wash 2x with warm PBS (37°C) to remove residual glucose/unlabeled ribose.

  • Labeling Medium Prep:

    • Base: Glucose-free DMEM/RPMI (dialyzed FBS recommended).

    • Condition A (Physiological): 5 mM Glucose + 100 μM [U-13C5]-Ribose. (Traces ribose scavenging in presence of glucose).

    • Condition B (Ribose-Dependent): 0 mM Glucose + 5 mM [U-13C5]-Ribose. (Tests survival on ribose alone).

  • Pulse: Incubate for 1, 4, and 24 hours . (Nucleotide turnover is fast; 1h captures flux, 24h captures steady state).

Metabolite Extraction (Quenching)

Critical Step: Nucleotides (especially ATP) degrade to ADP/AMP within seconds of stress.

  • Quench: Place plate on Dry Ice/Ethanol slurry immediately. Aspirate media.

  • Wash: Quickly wash with ice-cold Ammonium Acetate (150 mM, pH 7.4) or saline. Avoid PBS if analyzing phosphates via anion exchange.

  • Extract: Add 1 mL Ice-Cold Extraction Solvent (40:40:20 Acetonitrile:Methanol:Water + 0.1 M Formic Acid).

  • Scrape & Collect: Scrape cells while on ice. Transfer to microcentrifuge tubes.

  • Neutralize: Add 15% (v/v) 15% NH4HCO3 if using acid extraction, or ensure pH is ~7.0 for HILIC stability.

  • Centrifuge: 15,000 x g for 10 min at 4°C. Collect supernatant.

LC-HRMS Analytical Method

Nucleotides are highly polar and poorly retained on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

Chromatographic Conditions
  • Column: SeQuant ZIC-pHILIC (Polymeric bead) or Waters BEH Amide.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) + 0.1% NH4OH.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.2 mL/min.

MS Settings (Q-Exactive / TOF)
  • Polarity: Negative Mode (Nucleotides ionize best as [M-H]-).

  • Mass Range: 70–1000 m/z.

  • Resolution: >30,000 (essential to resolve 13C isotopes from 15N or 34S interferences).

Target Mass List (Negative Mode)
MetaboliteFormula[M-H]- (Monoisotopic)[M-H]- (M+5 Ribose)
AMP C10H14N5O7P346.0558351.0725
ADP C10H15N5O10P2426.0221431.0388
ATP C10H16N5O13P3505.9885511.0052
GMP C10H14N5O8P362.0507367.0674
IMP C10H13N4O8P347.0398352.0565

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When using [U-13C5]-Ribose, you look for the M+5 shift .

  • M+0: Unlabeled (Synthesized from endogenous glucose or pre-existing pool).

  • M+5: Ribose ring is fully labeled.

  • M+1 to M+4: Warning Sign. If you see significant M+1/2/3, the ribose is being broken down (e.g., via Ribose-1-Phosphate) and carbons are recycling through the non-oxidative PPP before re-entering nucleotide synthesis.

Validation Workflow (DOT Diagram)

ValidationLogic Sample Extracted Sample EC_Check Check Energy Charge (ATP + 0.5ADP) / Total Sample->EC_Check MID_Check Check MID Pattern Sample->MID_Check Valid_EC EC > 0.8 Valid Extraction EC_Check->Valid_EC High Ratio Invalid_EC EC < 0.5 Degradation Occurred EC_Check->Invalid_EC Low Ratio Pure_M5 Peak M+5 Direct RBKS Entry MID_Check->Pure_M5 Mixed_M Peaks M+1/2/3 Pentose Cycling MID_Check->Mixed_M

Caption: Figure 2. Self-validating logic. Energy Charge (EC) confirms sample integrity; MID pattern confirms metabolic pathway specificity.

References

  • Hoxhaj, G., et al. (2024).[4] "De novo and salvage purine synthesis pathways across tissues and tumors." Cell Metabolism. Link

  • Lane, A. N., & Fan, T. W. (2015). "Regulation of mammalian nucleotide metabolism and biosynthesis." Nucleic Acids Research. Link

  • Classen, A., et al. (2017). "Deciphering Nucleotide Metabolism in Cancers with 13C-Isotope Tracing." Methods in Molecular Biology. Link

  • Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. Link

  • Zhu, J., et al. (2025).[1] "Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Reducing spectral crowding in NMR using 1,3-labeled ribose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As RNA structural biology advances toward larger targets (>30 nucleotides), the spectral crowding of ribose resonances becomes a critical bottleneck. In uniformly labeled (


C-U) samples, the extensive one-bond carbon-carbon scalar couplings (

Hz) cause significant line broadening and multiplet splitting, obscuring assignment. This Application Note details the 1,3-Labeled Ribose Strategy , a sparse labeling approach derived from [1,3-

C]glycerol precursors. By isolating

C nuclei at the C1', C3', and C5' positions, this method eliminates homonuclear

couplings, resulting in singlet resonances, improved signal-to-noise (S/N) ratios, and simplified NOESY spectra essential for solving structures of large riboswitches and RNA-protein complexes.

Scientific Background: The Physics of Crowding

The "Assignment Problem" in Large RNAs

In RNA, the ribose sugar ring presents a narrow chemical shift dispersion (approx. 3.5 – 6.0 ppm for


H). In uniformly labeled samples, every carbon is coupled to its neighbor.
  • The Problem: The C1' resonance, critical for sequential assignment, is split by C2' (

    
    ). Similarly, C2', C3', C4', and C5' form a continuous coupling network.
    
  • The Consequence: A single cross-peak in a 3D HCCH-TOCSY experiment is distributed into multiple multiplet components, reducing effective peak height and causing severe overlap in RNAs >15 kDa.

The Solution: Sparse Labeling via Glycerol Metabolism

By utilizing Escherichia coli metabolism on defined carbon sources, we can generate specific isotopomers of Ribose-5-Phosphate.

  • Precursor: [1,3-

    
    C]glycerol.[1][2]
    
  • Metabolic Route: Glycerol enters gluconeogenesis/glycolysis and the Pentose Phosphate Pathway (PPP).

  • Resulting Pattern: The ribose moiety incorporates

    
    C primarily at positions C1', C3', and C5' .
    
  • Benefit:

    • C1' (Labeled) is adjacent to C2' (Unlabeled)

      
       No 
      
      
      
      .
    • C3' (Labeled) is adjacent to C2' and C4' (Unlabeled)

      
       No 
      
      
      
      or
      
      
      .
    • Result: Carbon resonances appear as singlets (decoupled from neighbors), and proton linewidths decrease due to the elimination of dipolar relaxation pathways from adjacent

      
      C nuclei.
      

Mechanism & Labeling Topology

The following diagram illustrates the flow of


C atoms from the glycerol precursor into the ribose ring, highlighting the "checkerboard" isolation of spins.

Glycerol_Labeling_Pathway cluster_0 Precursor Source cluster_1 E. coli Metabolism (PPP) cluster_2 Final RNA Ribose Isotopomer Glycerol [1,3-13C] Glycerol (Labeled at C1, C3) G3P Glyceraldehyde-3P (Labeled C1, C3) Glycerol->G3P Kinase/Isomerase R5P Ribose-5-Phosphate G3P->R5P Pentose Phosphate Pathway C1 C1' (13C) R5P->C1 C3 C3' (13C) R5P->C3 C5 C5' (13C) R5P->C5 C2 C2' (12C) C1->C2 No Coupling C2->C3 No Coupling C4 C4' (12C) C3->C4 No Coupling C4->C5 No Coupling

Figure 1: Metabolic routing of [1,3-


C]glycerol results in an alternating labeling pattern in ribose, effectively breaking the scalar coupling network.

Experimental Protocol: Preparation of 1,3-Labeled RNA

This protocol describes the Chemo-Enzymatic Route , which is the industry standard for high-yield, high-purity NMR samples. It involves generating labeled NTPs (or purchasing them) and using them in In Vitro Transcription (IVT).[3][4]

Phase 1: Reagents & Materials
  • Template DNA: Double-stranded DNA containing the T7 promoter and target sequence (linearized plasmid or synthetic oligo).[5]

  • Enzyme: T7 RNA Polymerase (high concentration, homemade or commercial).

  • Labeled NTPs: rATP, rGTP, rCTP, rUTP derived from [1,3-

    
    C]glycerol growth.
    
    • Note: These can be purchased (e.g., Silantes, CIL) or extracted from E. coli grown on M9 media with [1,3-

      
      C]glycerol as the sole carbon source [1].
      
  • Buffer: 40 mM Tris-HCl (pH 8.1), 1-25 mM MgCl

    
     (titrated), 5 mM DTT, 1 mM Spermidine.
    
Phase 2: In Vitro Transcription (IVT) Workflow
  • Optimization (Small Scale):

    • Perform 20

      
      L reactions varying [MgCl
      
      
      
      ] from 5 mM to 25 mM.
    • Analyze on Urea-PAGE to identify the condition yielding maximum full-length transcript and minimum abortive products.

    • Critical: Sparse labeled NTPs are expensive; do not skip optimization.

  • Large Scale Synthesis (10–20 mL):

    • Combine:

      • Transcription Buffer (1x)

      • NTP Mix (4 mM each final conc.)[3]

      • Template DNA (200–400 nM)

      • T7 RNA Polymerase (0.1 mg/mL)

      • Inorganic Pyrophosphatase (0.01 U/

        
        L) – Prevents Mg
        
        
        
        precipitation.
    • Incubate at 37°C for 3–4 hours.

  • Purification (HPLC Method):

    • While PAGE is common, Anion Exchange HPLC (DNA Pac PA-100) is superior for NMR samples to remove acrylamide contaminants which resonate in the sugar region.

    • Elute with a gradient of NaClO

      
       or NaCl in Tris buffer.
      
    • Desalt using centrifugal concentrators (3 kDa MWCO) into the final NMR buffer.

Phase 3: NMR Sample Preparation
  • Buffer: 10 mM Sodium Phosphate (pH 6.5), 50 mM NaCl, 0.1 mM EDTA.

  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (for exchangeable protons) or 100% D
    
    
    O (for sugar assignment).
  • Annealing: Heat to 95°C for 2 min, snap cool on ice (to favor hairpins) or slow cool (to favor duplexes), depending on target structure.

NMR Acquisition & Analysis Strategy

With 1,3-labeled ribose, the pulse sequences must be chosen to exploit the singlet nature of the carbons.

Recommended Pulse Sequences
ExperimentPurposeBenefit of 1,3-Labeling
2D

H-

C HSQC
Fingerprint of Ribose (C1', C5')Peaks are singlets in F1 (

C). Resolution improves by ~2-fold.[6]
3D HCCH-TOCSY Correlate sugar protonsStandard sequence fails because C1'-C2' coupling is absent. Use HC(C)H-COSY or relay via protons.[7]
2D/3D NOESY-HSQC Distance constraintsReduced spectral crowding allows unambiguous assignment of H1'-H2' and H1'-H8/H6 NOEs.
3D HCN Sugar-to-Base correlationC1' is labeled; N1/N9 is labeled (if using

N source).[8] Essential for sequential assignment.
Data Comparison: Uniform vs. Sparse
ParameterUniform (

C-U)
Sparse (1,3-Glycerol)Improvement
C1' Linewidth ~35-45 Hz (Multiplet)~10-15 Hz (Singlet)3x Sharper
J-Coupling

Hz
EliminatedSimplified Spectra
Crowding Severe overlap of C2'/C3'C2' is

C (invisible)
50% reduction in peaks

Troubleshooting & Validation

Issue: Low Yield in IVT

  • Cause: Impure NTPs extracted from biomass often contain inhibitors.

  • Fix: Re-purify NTPs using boronate affinity chromatography (separates ribose from impurities) before IVT.

Issue: Unexpected Splitting in HSQC

  • Cause: "Scrambling" in E. coli metabolism.[2] If the strain is not TCA-cycle deficient (e.g., DL323), some label may scramble from C1/C3 to C2.

  • Validation: Run a high-resolution 1D

    
    C spectrum of the nucleosides. If C2' shows satellites, scrambling occurred. Use a succinate dehydrogenase (sdh) negative strain [2].
    

References

  • Nikonowicz, E. P., et al. (1992).

    
    C and 
    
    
    
    N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513.[9] Link
  • Dayie, K. T., & Thakur, C. S. (2010). Site-specific labeling of nucleotides for large RNA NMR spectroscopy. Journal of Biomolecular NMR, 47(1), 1–13. Link

  • Lu, K., et al. (2010). NMR assignment of sparsely labeled proteins using a genetic algorithm.[10] Journal of Biomolecular NMR, 46(1), 113-125. Link

  • Wenter, P., et al. (2006).[3] A 1,3-isotope-labeled ribose strategy for simplifying the NMR spectra of large RNA molecules.[7][11] Journal of the American Chemical Society, 128(23), 7448–7449. Link

Sources

Troubleshooting & Optimization

Technical Support Center: D-[1,3-¹³C₂]Ribose Mass Spectrometry Data Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing D-[1,3-¹³C₂]Ribose in mass spectrometry-based metabolic studies. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accurate correction of natural isotope abundance in your experimental data. As specialists in the field, we understand that robust data analysis is paramount to the success of your research. This resource is designed to empower you with the knowledge to confidently navigate the complexities of stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with D-[1,3-¹³C₂]Ribose and correcting for natural isotope abundance.

Q1: Why is correcting for natural abundance of isotopes necessary in my D-[1,3-¹³C₂]Ribose experiment?

Q2: How does the double label in D-[1,3-¹³C₂]Ribose affect the natural abundance correction?

A2: The presence of two ¹³C atoms in the tracer molecule introduces additional complexity to the mass isotopologue distribution (MID). The correction algorithms must account for the fact that a measured M+3 signal, for example, could arise from a D-[1,3-¹³C₂]Ribose molecule that has also incorporated one natural ¹³C atom, or from an unlabeled ribose molecule that has incorporated three natural ¹³C atoms. More advanced correction methods, often employing matrix-based calculations, are necessary to deconvolute these overlapping isotopic patterns accurately.[4][6]

Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?

A3: A Mass Isotopologue Distribution (MID) is the relative abundance of all the mass isotopologues of a given molecule.[4][7] Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition.[4] For example, for ribose, the M+0 isotopologue contains only ¹²C, the M+1 isotopologue contains one ¹³C and four ¹²C atoms, and so on. The MID is crucial because it reflects the extent of isotope labeling from your D-[1,3-¹³C₂]Ribose tracer.[8] Accurate determination of the MID after correction for natural abundance is the foundation for calculating metabolic fluxes.

Q4: Can I simply subtract the signal from an unlabeled sample from my labeled sample's data?

A4: No, this is not an appropriate method for natural abundance correction.[9] Simply subtracting the unlabeled MID from the labeled MID does not accurately account for the contribution of natural isotopes to the labeled species.[4] For instance, in a labeled sample, the natural abundance of ¹³C will contribute to peaks at higher masses (e.g., M+3, M+4 for a doubly labeled compound), which are not present or are at very low abundance in the unlabeled sample.[9] Proper correction requires algorithms that calculate the theoretical contribution of natural isotopes to each mass isotopologue.[4][7]

Q5: Which software tools are recommended for natural abundance correction?

A5: Several software packages are available to perform accurate natural abundance correction. Some commonly used and well-regarded tools include:

  • IsoCor: A software that can correct for natural abundance of various isotopes and also accounts for the isotopic purity of the tracer.[10][11]

  • AccuCor: An R-based tool designed for high-resolution mass spectrometry data, which can also handle dual-isotope labeling experiments.[6][12]

  • IsoCorrectoR: An R package that corrects for natural abundance and tracer impurity in both MS and MS/MS data.[13][14]

  • mzMatch–ISO: An R tool for the annotation and relative quantification of isotope-labeled mass spectrometry data.[15]

The choice of software will depend on your specific experimental setup, data format, and comfort level with different programming environments.

Troubleshooting Guide

Encountering issues during your analysis is a common part of the scientific process. This guide will help you diagnose and resolve some of the most frequent problems associated with correcting for natural abundance in D-[1,3-¹³C₂]Ribose MS data.

Problem Potential Cause(s) Recommended Solution(s)
Negative abundance values for some isotopologues after correction. 1. Incorrect chemical formula used for correction: The algorithm relies on the precise elemental composition to calculate the theoretical natural abundance.[7] 2. Poor signal-to-noise ratio in the raw data: Low intensity peaks are more susceptible to noise, which can lead to inaccurate quantification.[16] 3. Inaccurate background subtraction: Improper background subtraction can distort the measured MID.[17] 4. Co-eluting interferences: A co-eluting species with an overlapping mass spectrum can interfere with the ribose signal.1. Verify the molecular formula: Double-check that the chemical formula for the derivatized ribose (if applicable) is correct in your correction software. 2. Improve data quality: Optimize your MS method to enhance signal intensity. This may involve adjusting sample concentration or instrument parameters.[16] 3. Review peak integration: Carefully examine the peak integration and background subtraction parameters in your data processing software. 4. Check for interferences: Analyze a blank sample to identify any potential co-eluting contaminants. Improve chromatographic separation if necessary.
The sum of corrected fractional abundances is not equal to 1 (or 100%). 1. Incomplete mass range measured: The full isotopic envelope of ribose may not have been captured in the MS scan range. 2. Software-specific normalization issues: Some correction algorithms may not automatically re-normalize the data after correction.1. Expand the scan range: Ensure your MS acquisition method covers the entire expected mass range for all ribose isotopologues. 2. Normalize the data: After correction, manually normalize the fractional abundances of all isotopologues so that their sum is equal to 1.
Mass accuracy and/or resolution is poor. 1. Instrument calibration has drifted: The mass spectrometer requires regular calibration to maintain accuracy.[16] 2. Inappropriate instrument settings: The resolution setting may be too low to resolve closely spaced isotopic peaks.1. Calibrate the mass spectrometer: Perform a fresh calibration of your instrument using the manufacturer's recommended standards.[16] 2. Optimize instrument settings: For high-resolution instruments, ensure you are operating at a resolution sufficient to resolve the ¹³C isotopologues.
No peaks or very low signal intensity for ribose. 1. Sample degradation: Ribose may have degraded during sample preparation or storage. 2. Inefficient ionization: The chosen ionization method may not be optimal for ribose or its derivative.[16] 3. General instrument issues: Leaks, detector problems, or other hardware malfunctions can lead to a loss of signal.[18][19]1. Check sample integrity: Prepare fresh samples and analyze them promptly. 2. Optimize ionization source parameters: Adjust source settings (e.g., voltages, gas flows, temperature) to maximize the ribose signal.[16] 3. Perform instrument diagnostics: Follow your instrument's troubleshooting guide to check for leaks, verify detector function, and ensure all components are working correctly.[18][20]

Experimental Protocols & Workflows

Adhering to a validated protocol is essential for obtaining high-quality, reproducible data. Below is a detailed workflow for the correction of natural abundance in D-[1,3-¹³C₂]Ribose MS data.

Protocol: Natural Abundance Correction of D-[1,3-¹³C₂]Ribose MS Data

Objective: To accurately determine the mass isotopologue distribution (MID) of D-[1,3-¹³C₂]Ribose from raw MS data by correcting for the natural abundance of stable isotopes.

Materials:

  • Raw MS data files for your D-[1,3-¹³C₂]Ribose labeled samples.

  • Raw MS data file for an unlabeled (natural abundance) ribose standard, run under the same experimental conditions.

  • Natural abundance correction software (e.g., IsoCor, AccuCor, IsoCorrectoR).

Methodology:

  • Data Acquisition:

    • Analyze your D-[1,3-¹³C₂]Ribose labeled samples and an unlabeled ribose standard using your established LC-MS or GC-MS method.

    • Ensure that the mass spectrometer is properly calibrated and that the scan range is wide enough to capture all expected isotopologues of ribose (at least M+0 to M+7 for a C₅ compound).

  • Peak Integration and Raw MID Determination:

    • Process your raw data using your instrument's software or a third-party tool (e.g., Thermo TraceFinder, Agilent MassHunter).

    • Integrate the peak areas for each mass isotopologue of ribose (M+0, M+1, M+2, etc.) for both your labeled samples and the unlabeled standard.

    • Calculate the raw (uncorrected) MID for each sample by expressing the peak area of each isotopologue as a fraction of the total peak area for all isotopologues of ribose.

  • Natural Abundance Correction using Software:

    • Import your raw MID data into your chosen correction software.

    • Input the correct molecular formula for ribose (C₅H₁₀O₅). If a derivatization agent was used, be sure to include its elemental composition in the formula.

    • Specify the labeling tracer as D-[1,3-¹³C₂]Ribose. Some software may require you to define the number of labeled atoms.

    • Run the correction algorithm. The software will use the provided information to calculate the theoretical contribution of natural isotopes and subtract it from your measured MIDs.[4][7]

  • Data Validation and Interpretation:

    • Review the corrected MIDs. Check for any negative abundance values, which may indicate an issue with the data or the correction parameters (see Troubleshooting Guide).

    • The corrected MID represents the true incorporation of the D-[1,3-¹³C₂]Ribose tracer into your metabolic system. This data can now be used for downstream analysis, such as metabolic flux analysis.

Workflow Diagram

The following diagram illustrates the overall workflow for correcting for natural abundance in D-[1,3-¹³C₂]Ribose MS data.

Correction_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Correction & Analysis A Analyze Labeled Samples (D-[1,3-13C2]Ribose) C Peak Integration & Raw MID Determination A->C B Analyze Unlabeled Ribose Standard B->C D Natural Abundance Correction Software C->D E Corrected MID D->E F Metabolic Flux Analysis E->F

Caption: Workflow for natural abundance correction of D-[1,3-13C2]Ribose MS data.

References

  • Lee, W. N. P., Byerley, L. O., & Bergner, E. A. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Biological Mass Spectrometry, 20(8), 451-458. [Link]

  • Midani, F. S., Mehari, A. G., & Moseley, H. N. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(1), 11. [Link]

  • ResearchGate. (n.d.). Flowchart of 13C natural abundance correction algorithm.[Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). AccuCor: an R package for accurate correction of natural abundance in isotope-labeling experiments. Analytical chemistry, 89(17), 9564-9570. [Link]

  • Chokkathukalam, A., Jankevics, A., Creek, D. J., Achcar, F., Barrett, M. P., & Breitling, R. (2013). mzMatch–ISO: an R tool for the annotation and relative quantification of isotope-labelled mass spectrometry data. Bioinformatics, 29(19), 2465-2466. [Link]

  • Millard, P., Delamuta, J. R., & Heuillet, M. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. [Link]

  • O'Brien, K. O., Li, S., & Byerley, L. O. (1995). Regression analysis for comparing protein samples with 16 O/ 18 O stable-isotope labeled mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(12), 1165-1171. [Link]

  • Wahl, S. A., Dauner, M., & Wiechert, W. (2004). New tools for mass isotopomer data evaluation in metabolic flux analysis: a case study for Corynebacterium glutamicum. Biotechnology and bioengineering, 87(7), 899-910. [Link]

  • Kohler, C., & Heinig, U. (2019). IsoCorrectoR: an R package for the correction of MS and MS/MS data from stable isotope labeling experiments. Bioinformatics, 35(18), 3481-3483. [Link]

  • Williamson Lab. (n.d.). SOFTWARE. [Link]

  • MtoZ Biolabs. (n.d.). What Are Some Software Programs for Mass Spectrometry Analysis. [Link]

  • Yang, J., & Antoniewicz, M. R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]

  • Carreer, W. J., Flight, R. M., & Moseley, H. N. (2013). A computational framework for high-throughput isotopic natural abundance correction of omics-level ultra-high resolution FT-MS datasets. Metabolites, 3(4), 853-866. [Link]

  • Dräger, A., & Kronfeld, M. (2022). A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments. Metabolites, 12(5), 408. [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]

  • Turesky, R. J., & Vouros, P. (2004). Isotopologue distributions of peptide product ions by tandem mass spectrometry: quantitation of low levels of deuterium incorporation. Journal of the American Society for Mass Spectrometry, 15(10), 1449-1458. [Link]

  • IsotopeCalc. (n.d.). Calculate Abundance Of Isotopes. [Link]

  • ResearchGate. (n.d.). A calculated isotope distribution.[Link]

  • Griffiths, J. (2008). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy-SALEM OREGON, 23(2), 20-29. [Link]

  • Stupp, G. S., Clendinen, C. S., Ajredini, R., Szewczyk, M. M., Garrett, T. J., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 629. [Link]

  • Le, A. V., & Lane, A. N. (2019). Analytical considerations of stable isotope labelling in lipidomics. Metabolites, 8(4), 74. [Link]

  • Wikipedia. (n.d.). List of mass spectrometry software. [Link]

  • Moritz Lab at the Institute for Systems Biology (ISB). (n.d.). Software. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Curi, E. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. [Link]

  • Noack, S. (2013). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Augustin, J. C., & Heiland, T. R. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 747. [Link]

  • ResearchGate. (2020, November 16). How to analyze 13C metabolic flux?. [Link]

  • Li, Y., & Li, L. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • National Center for Biotechnology Information. (n.d.). D-[1,3-13C2]Ribose. PubChem. [Link]

  • Lin, M. H., & Li, L. (2013). Position phosphorylation of ribose and ribonucleosides: phosphate transfer in the activated pyrophosphate complex in gas phase. Chemical science, 4(10), 3956-3965. [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Du, D., & Rabinowitz, J. D. (2019). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Kohler, C., & Heinig, U. (2018). and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. bioRxiv. [Link]

  • ResearchGate. (n.d.). The importance of accurately correcting for the natural abundance of stable isotopes | Request PDF. [Link]

Sources

Optimizing isotopic enrichment levels of D-[1,3-13C2]Ribose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for D-[1,3-13C2]Ribose applications. This specific isotopomer—labeled at the anomeric (C1) and central (C3) positions—is a high-precision tool used primarily for RNA structural biology (NMR) and Metabolic Flux Analysis (MFA) of the nucleotide salvage and pentose phosphate pathways (PPP).

Because the C1 and C3 positions are metabolically distinct, maintaining their isotopic integrity (enrichment) requires strict control over experimental conditions. This guide addresses the most common "pain points": isotopic dilution, label scrambling, and signal loss.

Module 1: Quality Control & Characterization

Q: How do I verify the isotopic enrichment (>99%) of my starting material before experimentation?

A: You cannot rely solely on the Certificate of Analysis (CoA) if the material has been stored for extended periods (hygroscopic degradation) or if you suspect contamination. We recommend a two-tiered validation:

  • Quantitative 13C-NMR (qNMR):

    • Why: To confirm the position of the label (regiospecificity).

    • Expectation: In D2O, you should observe dominant doublets for the

      
       and 
      
      
      
      anomers at C1 (approx. 94-98 ppm) and C3 (approx. 70-76 ppm).
    • Troubleshooting: If you see singlet peaks at these positions, your 13C-13C coupling may be lost (unlikely in pure material) or you are looking at natural abundance background due to massive dilution.

  • GC-MS (Aldononitrile Acetate Method):

    • Why: To calculate the Mass Isotopomer Distribution (MID) and total enrichment (Atom % Excess).

    • Protocol: Sugars are non-volatile. You must derivatize them.[1] The Aldononitrile Acetate method is superior to TMS (trimethylsilyl) derivatization for this application because it yields a single peak per sugar (eliminating anomeric splitting) and preserves the carbon skeleton integrity.

Protocol: GC-MS Derivatization for Enrichment Analysis
StepActionCritical Technical Note
1. Dry Lyophilize 0.1 mg of sample.Moisture inhibits the derivatization reaction.
2. Oximation Add 100

L Hydroxylamine HCl in Pyridine (20 mg/mL). Heat at 75°C for 30 min.
Converts the cyclic hemiacetal to a linear aldononitrile.
3. Acetylation Add 100

L Acetic Anhydride. Heat at 75°C for 30 min.
Protects hydroxyl groups.
4. Extraction Add DCM (dichloromethane) and water. Vortex. Discard aqueous (top) layer.Removes excess reagents.
5.[2] Analysis Inject 1

L into GC-MS (DB-5ms column).
Monitor m/z fragments corresponding to the full skeleton.

Module 2: Metabolic Flux Analysis (MFA)

Q: I fed cells D-[1,3-13C2]Ribose, but my Mass Spec data shows a high fraction of M+1 (singly labeled) metabolites. Did the label degrade?

A: No, the label did not degrade. You are observing metabolic scrambling via the Non-Oxidative Pentose Phosphate Pathway (PPP).

The Mechanism: D-[1,3-13C2]Ribose enters the cell via Ribokinase to form Ribose-5-Phosphate (R5P).

  • Direct Route (Nucleotide Synthesis): R5P

    
     PRPP 
    
    
    
    Nucleotides. Result: M+2 isotopomers (Enrichment preserved).
  • Scrambling Route (Non-Ox PPP): R5P enters the Transketolase (TK) / Transaldolase (TA) exchange. Carbon atoms are swapped with endogenous (unlabeled) glycolytic intermediates.

    • Diagnostic: If you see M+1 lactate or M+1 alanine, your ribose carbon backbone has been broken and rearranged.

Q: How do I maximize enrichment in the nucleotide pool and minimize scrambling?

A: You must suppress the "back-flow" from the PPP and minimize isotopic dilution from glucose.

Optimization Strategy:

  • Glucose Substitution: Reduce glucose concentration in the media. If cells are flooded with glucose, the Oxidative PPP (G6PDH) will produce massive amounts of unlabeled R5P, diluting your tracer.

  • Dialyzed Serum: Standard Fetal Bovine Serum (FBS) contains unlabeled glucose and ribose. Use dialyzed FBS to ensure the only source of ribose is your labeled tracer.

  • Short Labeling Windows: Nucleotide turnover is fast. Long incubations (>24h) favor scrambling into glycolysis. Test 2h, 4h, and 6h time points.

MetabolicFate ExoRibose Exogenous D-[1,3-13C2]Ribose R5P Ribose-5-P (M+2) ExoRibose->R5P Ribokinase PRPP PRPP (M+2) R5P->PRPP PRPP Synthase TK_TA Transketolase/ Transaldolase (Scrambling) R5P->TK_TA Non-Ox PPP (Back-flow) RNA RNA/DNA (M+2 Preserved) PRPP->RNA Biosynthesis Glycolysis Glycolysis Pool TK_TA->Glycolysis Carbon Exchange Lactate Lactate (M+1 / M+2 Mix) Glycolysis->Lactate LDH

Figure 1: The metabolic bifurcation of D-[1,3-13C2]Ribose. The green path preserves enrichment; the red path leads to scrambling.

Module 3: RNA Structural Biology (NMR)

Q: Why use [1,3-13C2]Ribose instead of uniformly labeled (U-13C) Ribose for RNA studies?

A: Spectral Crowding. In large RNA molecules (>30 nt), the ribose region of the NMR spectrum is extremely crowded.

  • Uniform Labeling (U-13C): Every carbon couples to its neighbor (C1-C2, C2-C3, etc.), causing complex splitting patterns (J-coupling) that broaden lines and reduce signal-to-noise.

  • [1,3-13C2] Labeling: C1 and C3 are separated by C2 (unlabeled). There is no direct 1-bond J-coupling between them.

    • Benefit: You get sharp singlets (decoupled) or simple doublets, dramatically simplifying assignment.

    • Application: Crucial for measuring residual dipolar couplings (RDCs) and relaxation dispersion without interference from C2 or C4.

Q: My NMR signal is lower than expected. How do I optimize the sample?

A:

  • Check Proton Exchange: Ribose hydroxyl protons exchange rapidly with water. Ensure your solvent is 90% H2O / 10% D2O (for exchangeable protons) or 100% D2O (for non-exchangeable C-H correlation).

  • Magnesium Concentration: RNA folding is Mg2+ dependent. However, excess Mg2+ can cause line broadening due to exchange kinetics. Titrate Mg2+ carefully (usually 1-5 mM).

  • Temperature: Ribose puckering dynamics (C2'-endo vs C3'-endo) are temperature sensitive. If signals are broad, the RNA might be in intermediate exchange between conformations. Varying temperature by +/- 5°C can sharpen peaks.

Module 4: Troubleshooting Table

SymptomProbable CauseCorrective Action
GC-MS: Multiple peaks for one sugar Incomplete derivatization or anomeric separation.Ensure the Oximation step (Step 2 in protocol) is fully complete before acetylation. This collapses anomers into one linear nitrile.
NMR: "Ghost" peaks near C1 Impurity or degradation.Check for free ribose vs. RNA-incorporated ribose. Free ribose C1 is ~96 ppm; RNA C1' is ~90-92 ppm.
MFA: Low M+2 enrichment in cells Isotopic Dilution.Switch to Dialyzed FBS . Ensure glucose in media is not excessive (try 5mM instead of 25mM).
MFA: High M+1 presence Reversible Non-Ox PPP flux.This is biological data, not an error. It indicates high Transketolase activity. Use this ratio to model PPP reversibility.

References

  • Marchanka, A., et al. (2018).[3] Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences.

    • Context: Defines the advantages of selective ribose labeling for spectral assignment.
  • Gebril, H. M., et al. (2016).[4] Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Journal of Neurochemistry.

    • Context: rigorous modeling of PPP fluxes and carbon scrambling.
  • Biondi, P. A., et al. (1996). Determination of Monosaccharides as Aldononitrile, O-Methyloxime, Alditol, and Cyclitol Acetate Derivatives by Gas Chromatography. Journal of Chromatographic Science.

    • Context: Standard protocol for the aldononitrile acetate derivatization method.[2]

  • Katz, J., & Rognstad, R. (1967).[5] The labeling of pentose phosphate from glucose-14C and estimation of the rates of transaldolase, transketolase, the contribution of the pentose cycle, and ribose phosphate synthesis. Biochemistry.[6]

    • Context: The foundational mathematical models for interpreting pentose scrambling.

Sources

Technical Support Center: Troubleshooting Low Signal-to-Noise in 13C-Ribose NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting your 13C-ribose Nuclear Magnetic Resonance (NMR) experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise (S/N) ratios in their spectra. The inherent low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C isotope make it significantly less sensitive than 1H NMR, often leading to difficulties in obtaining high-quality data.[1][2]

This resource provides a structured, in-depth approach to diagnosing and resolving common issues, moving from initial checks to advanced optimization techniques.

Part 1: First-Pass Diagnosis - Where is the Problem?

Before diving into complex parameter optimization, a quick assessment can often pinpoint the likely source of a low S/N ratio. Use the following flowchart to guide your initial troubleshooting steps.

G A Start: Low S/N in 13C-Ribose Spectrum B Is the sample concentration adequate? (>10-20 mM for standard probes) A->B C Is the instrument tuned and matched correctly for 13C? B->C Yes E Focus on Sample Preparation B->E No D Are basic acquisition parameters reasonable? (e.g., sufficient number of scans) C->D Yes F Focus on Instrument & Hardware C->F No G Focus on Acquisition & Processing D->G No H Issue likely resolved or requires advanced techniques D->H Yes G cluster_0 Standard Optimization cluster_1 Advanced Techniques A Optimize Sample (Concentration, Volume) B Optimize Acquisition (Scans, Pulse Angle, D1) A->B C Optimize Processing (Line Broadening) B->C D Paramagnetic Relaxation Enhancement (PRE) C->D Insufficient S/N E Dynamic Nuclear Polarization (DNP) C->E F Polarization Transfer (DEPT, INEPT) C->F G 13C Isotopic Labeling C->G I High S/N Spectrum C->I Sufficient S/N D->I E->I F->I G->I H Low S/N Issue H->A

Sources

Technical Support Center: Resolving D-[1,3-13C2]Ribose Isotopomers in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of D-[1,3-13C2]Ribose isotopomers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and ensure the scientific integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the reasoning behind them.

Q1: Why am I seeing poor chromatographic resolution between my ribose isotopomers and other monosaccharides?

Poor peak resolution is a common hurdle that can compromise the accuracy of your quantification. Several factors in your sample preparation and GC method can contribute to this issue.

Potential Cause 1: Inefficient Derivatization

  • Explanation: Ribose, being a sugar, is highly polar and non-volatile, making it unsuitable for direct GC-MS analysis.[1] Derivatization is essential to increase volatility and improve chromatographic behavior. Incomplete or inconsistent derivatization can lead to broad or tailing peaks, which can overlap with other components in your sample.

  • Solution:

    • Optimize Derivatization Reagent: For sugars like ribose, a two-step derivatization process involving oximation followed by silylation is often effective.[1] Oximation reduces the number of isomers, simplifying the chromatogram.[1] Trimethylsilyl (TMS) derivatives are a common choice for silylation.[1]

    • Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture.[1] Ensure all your glassware is thoroughly dried and perform the reaction in an anhydrous environment to drive the reaction to completion.

    • Reaction Time and Temperature: Optimize the reaction time and temperature for your specific derivatization protocol. Insufficient time or temperature can lead to incomplete derivatization.

Potential Cause 2: Suboptimal GC Oven Temperature Program

  • Explanation: The temperature program of your GC oven dictates the separation of compounds as they travel through the column. A poorly optimized program can result in co-elution of your ribose isotopomers with other sugars or matrix components.

  • Solution:

    • Start with a Slow Ramp: Begin with a lower initial oven temperature and a slow temperature ramp. This will allow for better separation of early-eluting compounds.

    • Incorporate Isothermal Holds: Strategic isothermal holds at specific temperatures can improve the resolution of closely eluting peaks.

    • Methodical Optimization: Use a systematic approach to optimize your temperature program. Vary the ramp rates and hold times to find the optimal conditions for your specific sample matrix and analytical column.[2]

Potential Cause 3: Incorrect GC Column Choice

  • Explanation: The stationary phase of your GC column plays a critical role in the separation process. A column with a stationary phase that is not well-suited for polar, derivatized sugars will result in poor resolution.

  • Solution:

    • Select an Appropriate Stationary Phase: Mid-polarity columns, such as those with a 50% phenyl-methylpolysiloxane stationary phase, are often a good starting point for the analysis of derivatized sugars.

    • Consider Column Dimensions: A longer column with a smaller internal diameter will generally provide better resolution, although it may lead to longer run times.

Q2: My peak shapes are broad and tailing. What's causing this and how can I fix it?

Poor peak shape can significantly impact the accuracy of your integration and, consequently, your quantification.

Potential Cause 1: Active Sites in the GC System

  • Explanation: Active sites in the GC inlet, column, or transfer line can interact with your derivatized ribose molecules, leading to peak tailing. These active sites are often exposed silanol groups that can form hydrogen bonds with your analytes.

  • Solution:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

    • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to ensure the stationary phase is stable and free of contaminants.

    • Regular Maintenance: Regularly replace septa and liners to prevent the buildup of non-volatile residues that can create active sites.

Potential Cause 2: Sample Overload

  • Explanation: Injecting too much sample onto the column can lead to overloading, resulting in broad, fronting, or tailing peaks.

  • Solution:

    • Dilute Your Sample: If you suspect sample overload, try diluting your sample and re-injecting.

    • Optimize Injection Volume: Reduce the injection volume to an appropriate level for your column's capacity.

Q3: I'm concerned about isotopic fractionation during my sample preparation and analysis. How can I minimize this?

Isotopic fractionation, the preferential reaction or separation of molecules based on their isotopic composition, can introduce bias into your results.[3]

Potential Cause 1: Incomplete Reactions During Derivatization

  • Explanation: If your derivatization reaction does not go to completion, there is a risk of isotopic fractionation, as the lighter, unlabeled molecules may react faster than the heavier, 13C-labeled molecules.

  • Solution:

    • Drive Reactions to Completion: As mentioned earlier, ensure your derivatization reaction is complete by using an excess of reagent and optimizing reaction conditions.

    • Use of Internal Standards: While not a direct solution for fractionation, the use of a stable isotope-labeled internal standard that is structurally similar to ribose can help to correct for variability in the derivatization process.

Potential Cause 2: Chromatographic Effects

  • Explanation: While generally a minor effect in GC, it is possible for slight separation of isotopomers to occur on the column, with the lighter, unlabeled molecules eluting slightly earlier than the heavier, labeled ones.[3]

  • Solution:

    • Consistent Peak Integration: Ensure that you are integrating the entire peak for both the labeled and unlabeled isotopomers. A consistent integration strategy is crucial.[3]

    • High-Resolution Chromatography: A well-optimized GC method with sharp, symmetrical peaks will minimize any potential for chromatographic isotopic fractionation to affect your results.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the GC-MS analysis of D-[1,3-13C2]Ribose.

Q1: What is the best derivatization method for ribose analysis by GC-MS?

For robust and reproducible analysis of ribose, a two-step derivatization method is highly recommended.[1]

  • Oximation: This step converts the aldehyde group of ribose into an oxime, which prevents the formation of multiple anomeric forms in the subsequent silylation step.[1] This simplifies the resulting chromatogram, leading to fewer and sharper peaks.[1]

  • Silylation: Following oximation, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This significantly increases the volatility of the ribose molecule, making it amenable to GC analysis.

An alternative is the formation of alditol acetates, which also results in a single peak per sugar.[1] However, this method involves a reduction step followed by acetylation and may be more laborious.

Q2: How do I set up my mass spectrometer for analyzing D-[1,3-13C2]Ribose isotopomers?

Proper mass spectrometer settings are crucial for accurate detection and quantification.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization mode for GC-MS analysis of derivatized sugars.

  • Acquisition Mode:

    • Full Scan: Acquiring data in full scan mode is useful for initial method development and for identifying unknown components in your sample.

    • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is preferred.[4] This involves monitoring specific mass-to-charge ratio (m/z) ions that are characteristic of your derivatized ribose and its isotopomers. This significantly improves sensitivity and reduces interference from the matrix.

  • Identifying Characteristic Ions: To set up your SIM method, you will need to identify the characteristic fragment ions of your derivatized ribose. This can be done by injecting a standard and analyzing the full scan mass spectrum. Look for abundant ions that contain the carbon backbone of the ribose molecule. For D-[1,3-13C2]Ribose, you will be looking for the corresponding ions with a +2 m/z shift.

Q3: How do I calculate the isotopic enrichment of my D-[1,3-13C2]Ribose?

The calculation of isotopic enrichment requires careful data processing.

  • Peak Area Integration: Accurately integrate the peak areas of the selected ions for both the unlabeled (M+0) and the labeled (M+2) ribose isotopomers.

  • Correction for Natural Abundance: It is essential to correct for the natural abundance of 13C and other isotopes in your molecule and derivatizing agent.[5] This can be done by analyzing an unlabeled ribose standard and determining the contribution of natural isotopes to the M+1 and M+2 signals. Several software packages and online tools are available to perform these corrections.[5][6]

  • Calculation of Fractional Enrichment: The fractional enrichment can be calculated using the corrected peak areas. The specific formula will depend on the correction method used.

A simplified representation of the fractional enrichment (FE) calculation is:

FE = (Area of Labeled Isotopomer) / (Area of Labeled Isotopomer + Area of Unlabeled Isotopomer)

Experimental Protocol: Aldonitrile Acetate Derivatization of Ribose for GC-MS Analysis

This protocol is adapted from established methods for the analysis of monosaccharides.[7]

Materials:

  • Ribose sample (dried)

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • Internal standard (e.g., myo-inositol)

  • Ethyl acetate

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation: To a dried sample containing ribose, add a known amount of the internal standard.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine.

    • Vortex the mixture and incubate at 90°C for 30 minutes.

  • Acetylation:

    • Cool the sample to room temperature.

    • Add 100 µL of acetic anhydride.

    • Vortex and incubate at 90°C for 1 hour.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 500 µL of deionized water and 500 µL of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Washing:

    • Wash the ethyl acetate extract with 500 µL of deionized water, followed by 500 µL of saturated sodium bicarbonate solution, and finally with 500 µL of deionized water. Vortex and centrifuge after each wash, collecting the ethyl acetate layer.

  • Drying:

    • Dry the final ethyl acetate extract over anhydrous sodium sulfate.

  • Analysis:

    • Transfer the dried extract to a GC vial with an insert.

    • The sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: Example GC Oven Program for Aldonitrile Acetate Derivatives of Ribose

StepTemperature (°C)Ramp Rate (°C/min)Hold Time (min)
1100-2
2250100
3250-5

Note: This is an example program and should be optimized for your specific column and instrument.

Table 2: Example Selected Ions for Monitoring Aldonitrile Acetate Derivatives of Ribose

Compoundm/z for M+0m/z for M+2 (D-[1,3-13C2]Ribose)
Ribose Aldonitrile Acetate115, 145, 217117, 147, 219

Note: The specific ions should be confirmed by analyzing a standard in full scan mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing DriedSample Dried Ribose Sample AddIS Add Internal Standard DriedSample->AddIS Derivatization Derivatization (Oximation & Acetylation) AddIS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Correction Natural Abundance Correction Integration->Correction Calculation Enrichment Calculation Correction->Calculation

Caption: Experimental workflow for GC-MS analysis of D-Ribose isotopomers.

troubleshooting_logic Start Poor Peak Resolution Deriv Inefficient Derivatization? Start->Deriv GC_Prog Suboptimal GC Program? Start->GC_Prog Column Incorrect GC Column? Start->Column Sol_Deriv Optimize Derivatization Protocol Deriv->Sol_Deriv Sol_GC_Prog Optimize Oven Temperature Program GC_Prog->Sol_GC_Prog Sol_Column Select Appropriate Column Column->Sol_Column

Caption: Troubleshooting logic for poor chromatographic resolution.

References

  • Meier-Augenstein, W. (1999). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. In Mass Spectrometry of Soils (pp. 115-136). CRC Press.
  • Ahn, W. S., & Antoniewicz, M. R. (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering, 38, 65-72.
  • Zimmermann, M., & Sauer, U. (2014). Mass Isotopomer Analysis of Nucleosides Isolated from RNA and DNA Using GC/MS. Analytical Chemistry, 86(24), 12228–12235.
  • Dellero, Y., Heuillet, M., Formont-Billant, A., & Tcherkez, G. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481.
  • Previs, S. F., & Kelley, M. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites, 10(11), 464.
  • Gould, O., et al. (2021). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13 C Labelled Compounds. Metabolites, 11(8), 511.
  • Jóhannsson, H., et al. (2009). Fragmentation of deprotonated d-ribose and d-fructose in MALDI-Comparison with dissociative electron attachment. International Journal of Mass Spectrometry, 280(1-3), 190-197.
  • Kowalska, J., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7(1), 1-13.
  • Haas, J. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851.
  • Wiechert, W. (2022, January 9). How to measure Carbon-13 enrichment using GC-MS? ResearchGate. [Link]

  • Neumann, A., et al. (2023).
  • Heuillet, M., et al. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. bioRxiv.
  • Hengel, S. M., et al. (2013). A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides. Journal of Analytical & Bioanalytical Techniques, S5.
  • ResearchGate. (2025, August 6). Fragmentation of deprotonated D-ribose and D-fructose in MALDI-Comparison with dissociative electron attachment. [Link]

  • ResearchGate. (2025, August 6). Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. [Link]

  • Weitzel, M. (2018). High Quality 13C metabolic flux analysis using GC-MS.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Ren, H., et al. (2025, June 1). An innovative method for simultaneous separation and determination of monosaccharide and sugar alcohol isomers associated with glycometabolism in beagle plasma using gas chromatography-mass spectrometry.
  • ResearchGate. (2025, August 9). Derivatization of carbohydrates for GC and GC-MS analyses. [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of 7 standard monosaccharides. (1) D-ribose; (2)... [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry. Metabolic Engineering, 16, 33-43.
  • Christensen, B., & Nielsen, J. (1999). Isotopomer analysis using GC-MS. Metabolic engineering, 1(4), 282-290.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. [Link]

  • Freedman, P. A., et al. (1988). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 60(17), 1776-1784.
  • Agilent Technologies. (2018, October 4). GC Tips and Tricks for Method Optimization [Video]. YouTube. [Link]

  • Arrivault, S., et al. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(10), 3296-3309.
  • Carter, J. F., & Fry, B. (2011).
  • Lee, W. N., et al. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry, 26(10), 925-931.
  • Bionano. (n.d.). Troubleshooting Guides. [Link]

  • Chromatography Forum. (2014, August 23). Analysis of sugars by GC method. [Link]

Sources

Technical Support Center: Isotope Tracing & Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Label Dilution in Long-Term 13C-Ribose Incubations

Case ID: TRACE-13C-RIB-001 Status: Active Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Executive Summary

In long-term incubations (>24 hours), "label dilution" of [U-13C5]-Ribose is rarely caused by the degradation of the isotope itself. Instead, it is a physiological competition between exogenous salvage (taking up your tracer) and endogenous de novo synthesis (making unlabeled ribose from glucose).

To "prevent" dilution, you must either physically outcompete the endogenous pathway (without triggering substrate inhibition) or mathematically resolve the two sources. This guide details the experimental parameters and analytical corrections required to maintain data integrity.

Module 1: Mechanism of Action

Understanding the "Battle for Ribose-5-Phosphate"

Before troubleshooting, you must visualize why your label is being diluted. The intracellular Ribose-5-Phosphate (R5P) pool is fed by two opposing streams. If the glucose in your media is unlabeled (standard condition), the Non-Oxidative Pentose Phosphate Pathway (PPP) continuously pumps unlabeled carbon into the R5P pool, diluting your labeled tracer.

Pathway Visualization: The Dilution Mechanism

RiboseDilution Ex_Ribose [U-13C5]-Ribose (Media Tracer) Intra_R5P Intracellular Ribose-5-P Pool (The Mixing Chamber) Ex_Ribose->Intra_R5P Salvage Pathway (Transport + RBKS) Ex_Glucose Unlabeled Glucose (Media Source) Glycolysis Glycolysis Ex_Glucose->Glycolysis Nucleotides Nucleotide Synthesis (RNA/DNA) Intra_R5P->Nucleotides Incorporation Glycolysis->Intra_R5P De Novo Synthesis (Oxidative PPP) Glycolysis->Intra_R5P Reversible Non-Ox PPP (Transketolase)

Figure 1: The "Dilution" of 13C-Ribose (Blue) occurs when unlabeled Glucose (Red) feeds into the R5P pool via the Pentose Phosphate Pathway. The ratio of Blue to Red in the Yellow node determines your enrichment.

Module 2: Experimental Optimization (Troubleshooting)
Q1: My M+5 fraction drops significantly after 24 hours. Should I increase the concentration of 13C-Ribose?

Recommendation: Proceed with Caution. While increasing concentration theoretically improves uptake competition, Ribokinase (RBKS)—the rate-limiting enzyme for ribose salvage—is subject to substrate inhibition at high concentrations.

  • The Trap: Increasing ribose >0.5 mM can paradoxically reduce the flux through the salvage pathway, allowing the unlabeled de novo pathway to dominate, which worsens your dilution problem [1].

  • The Fix:

    • Titrate: Perform a dose-response curve (e.g., 50

      
      M to 500 
      
      
      
      M) to find the saturation point for your specific cell line.
    • Refresh, Don't Spike: Instead of adding a high initial bolus (which might inhibit RBKS), perform a medium exchange every 12–24 hours with fresh media containing the optimal (non-inhibitory) concentration. This maintains a constant extracellular specific enrichment (SE) without triggering inhibition.

Q2: How do I distinguish between "Dilution" and "Metabolic Scrambling"?

Diagnosis: Check your Mass Isotopomer Distribution (MID).

  • True Dilution (De Novo Synthesis): You will see a rise in M+0 . This means unlabeled ribose (from glucose) is entering the pool.

  • Scrambling (Recycling): You will see a rise in M+2 or M+3 , but not necessarily M+0. This occurs when 13C-Ribose enters the Non-Oxidative PPP, gets broken down by Transketolase/Transaldolase, and then re-synthesized into R5P using fragments of labeled carbon [2].

Observation (MID)DiagnosisRoot Cause
High M+5, Low M+0 Ideal StateSalvage pathway is dominant.
Rising M+0 Label DilutionDe Novo synthesis from glucose is outcompeting salvage.
Rising M+1, M+2, M+3 ScramblingTracer is cycling through Non-Ox PPP (TKT/TALDO exchange).
Q3: Can I prevent dilution by removing glucose?

Recommendation: No. Removing glucose will starve the cells of their primary energy and carbon source, inducing metabolic stress (autophagy) which fundamentally alters the phenotype you are trying to study.

  • Alternative: Use Dialyzed FBS in your media. Standard FBS contains unknown quantities of unlabeled ribose and nucleosides which contribute to background dilution. Dialyzed FBS ensures the only ribose source is your tracer [3].

Module 3: Protocol & Workflow

Standard Operating Procedure: Long-Term Ribose Tracing

This protocol uses a "Steady-State Maintenance" approach rather than a single bolus to prevent washout.

Step 1: Pre-Equilibration

  • Seed cells in standard media. Allow attachment (6–12h).

  • Critical: Wash cells 2x with PBS to remove traces of unlabeled media before adding tracer.

Step 2: Tracer Addition (Time 0)

  • Add media containing [U-13C5]-Ribose (Target: 100–200

    
    M) + Unlabeled Glucose (Physiological levels).
    
  • Note: Ensure Glucose is not limiting; if glucose runs out, cells may scavenge the ribose for energy (glycolysis) rather than nucleotide synthesis, destroying the label.

Step 3: The "Top-Up" (Every 24h)

  • Do not just add more ribose to the well (this alters concentration).

  • Action: Aspirate old media and replace with fresh pre-warmed media containing the same concentration of [U-13C5]-Ribose and Glucose.

  • Why? This resets the extracellular enrichment to 100% and removes lactate/waste that might inhibit transport.

Step 4: QC Check

  • Collect a 50

    
    L aliquot of the spent media at each time point.
    
  • Analyze via LC-MS or GC-MS.[1][2][3] If extracellular ribose M+5 enrichment drops below 90%, your cells are secreting unlabeled ribose (rare) or the media background is high.

Module 4: Data Analysis & Correction

Calculating the "Salvage Fraction"

Since you cannot totally prevent de novo synthesis, you must quantify it. The fractional contribution of the salvage pathway (


) to the RNA/DNA pool is calculated as:


  • Enrichment_Nucleotide: The M+5 fraction of ATP/GTP/UMP in your sample (corrected for natural abundance).

  • Enrichment_Precursor: The M+5 fraction of Ribose in the media (usually assumed 100% or measured).

Correction for Natural Abundance You must correct for the natural presence of 13C (1.1% of all carbon). Without this, high-molecular-weight nucleotides (like ATP, ~10 carbons in the adenosine moiety) will show significant M+1/M+2 simply due to background noise, which can be mistaken for scrambling [4].

  • Tool: Use software like IsoCor or GeoMulti for matrix-based correction.

References
  • Substrate Inhibition of Ribokinase

    • Source:Proceedings of the N
    • Title: Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liver.[4]

    • Context: Discusses RBKS kinetics and inhibition at concentr
    • URL:[Link]

  • Pentose Phosphate Pathway Scrambling

    • Source:N
    • Title: High-resolution 13C metabolic flux analysis.[5][6]

    • Context: Details the mechanisms of carbon exchange in the non-oxidative PPP and how it affects isotopomer distributions.
    • URL:[Link]

  • Media Formulation & Background Noise

    • Source:N
    • Title: A guide to 13C metabolic flux analysis for the cancer biologist.
    • Context: Best practices for media preparation (dialyzed FBS)
    • URL:[Link]

  • Natural Abundance Correction

    • Source:Bioinform
    • Title: IsoCor: isotope correction for high-resolution MS labeling d
    • Context: Standard algorithms for correcting natural isotope abundance in mass spectrometry d
    • URL:[Link]

Sources

Technical Support Center: Purification of Synthetic D-[1,3-13C2]Ribose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the [1,3-13C2] Motif

You are likely working with D-[1,3-13C2]Ribose for metabolic flux analysis (MFA) or to probe RNA backbone dynamics via NMR. This specific isotopomer presents unique purification challenges compared to natural abundance ribose.

The primary difficulty lies not in the isotope separation, but in the chemical purity required to prevent isotopic dilution and spectral artifacts. Synthetic routes (often via cyanohydrin reduction or molybdate-catalyzed epimerization) frequently yield difficult-to-separate isomers like D-Arabinose and D-Xylose . Furthermore, the standard high-resolution purification method—borate complex ion-exchange—introduces borate salts that are notoriously difficult to remove and can inhibit downstream enzymatic applications.

This guide provides modular troubleshooting workflows to resolve resolution issues, eliminate borate contamination, and validate isotopic enrichment.

Module 1: Chromatographic Resolution (Separation Phase)

Issue: "I cannot separate D-[1,3-13C2]Ribose from D-Arabinose or D-Glucose using standard amino-silica HPLC."

Diagnosis: Standard amino-bonded silica columns separate based on hydrophilicity/hydrogen bonding. However, Ribose and Arabinose are epimers at C-2. Their structural similarity often exceeds the selectivity of standard partition chromatography, resulting in co-elution or "shouldering," which compromises isotopic purity calculations.

The Solution: Borate Complex Anion Exchange You must exploit the stereochemistry of the hydroxyl groups. D-Ribose possesses a cis-1,2-diol (in the furanose form) and a cis-1,3-diol arrangement (in the pyranose form) that complexes with borate (


) much more strongly than Arabinose or Xylose. This converts a subtle stereochemical difference into a massive charge difference.
Protocol: The Khym & Zill Borate Method (Modernized)

Reagents:

  • Resin: Dowex 1X8 (200–400 mesh), converted to Borate form.

  • Eluent: Potassium Tetraborate (

    
    ) gradient.
    

Step-by-Step Workflow:

  • Column Packing: Pack a 20cm x 1cm column with Dowex 1X8. Wash with 1M

    
     until effluent pH matches influent, then rinse with water.
    
  • Loading: Load your crude synthetic mixture (pH 7-8).

    • Mechanism:[1][2][3] Neutral sugars (impurities lacking cis-diols) will wash through. Ribose binds tightly as a negatively charged borate complex.

  • Elution: Apply a linear gradient from 0 to 0.5 M Potassium Borate.

    • Order of Elution: Non-complexing impurities

      
       Arabinose 
      
      
      
      Xylose
      
      
      D-Ribose (elutes last due to strongest complexation).
  • Monitoring: Collect fractions. Spot on TLC plates (stain with orcinol/H2SO4) or monitor via refractive index (RI).

Visualization of Logic:

PurificationLogic Crude Crude Synthetic Mixture (Ribose + Arabinose + Salts) Resin Dowex 1X8 (Borate Form) Crude->Resin Load Wash Water Wash (Elutes Neutral Impurities) Resin->Wash Unbound species Elution Borate Gradient Elution Resin->Elution Apply Gradient Fraction1 Fraction 1: Arabinose (Weak Complex) Elution->Fraction1 Low Borate Conc. Fraction2 Fraction 2: D-Ribose (Strong Complex) Elution->Fraction2 High Borate Conc.

Figure 1: Separation logic based on differential borate complex stability. Ribose is retained longest.

Module 2: Desalting and Borate Removal (Cleanup Phase)

Issue: "My purified sample inhibits enzymes, and the mass balance is off."

Diagnosis: If you used the method in Module 1, your sample is now pure Ribose but contaminated with Potassium Borate. Simple lyophilization concentrates the borate. Borate bridges ribose hydroxyls, preventing phosphorylation in metabolic assays and distorting NMR signals.

The Solution: Acidic Methanolysis (Methyl Borate Volatilization) You must convert the non-volatile borate salt into volatile trimethyl borate (


), which can be removed via evaporation.
Protocol: The Methanol-HCl Cycle

Critical Safety Note: Perform in a fume hood. Trimethyl borate is toxic.

  • Cation Removal: Pass the Ribose-Borate fraction through a strong Cation Exchange column (Dowex 50W-X8,

    
     form).
    
    • Result: Eluent contains Ribose + Boric Acid (

      
      ). Potassium is trapped on the resin.
      
  • Concentration: Rotary evaporate to a syrup (do not dry completely to avoid charring).

  • Methanolysis (The Cycle):

    • Add Methanol (MeOH) (approx. 10mL per gram of sugar).

    • Add a catalytic amount of HCl (or acetic acid).

    • Evaporate to dryness.

    • REPEAT 5-7 TIMES.

    • Mechanism:[1][2][3]

      
      .
      
  • Final Polish: Dissolve residue in water and lyophilize to remove traces of MeOH.

Visualization of Borate Removal:

BorateRemoval Start Ribose-Borate Complex (Aq. Solution) CationEx Cation Exchange (H+ Form) Removes K+ Start->CationEx AcidicSol Ribose + Boric Acid CationEx->AcidicSol MeOH Add Methanol + Heat AcidicSol->MeOH Reaction Formation of B(OMe)3 MeOH->Reaction Evap Evaporation Reaction->Evap Evap->MeOH Repeat 5x Gas Trimethyl Borate Gas (Removed) Evap->Gas Volatilization Final Pure D-[1,3-13C2]Ribose Evap->Final After Cycles

Figure 2: The chemical cycle required to break the borate-sugar complex and remove boron as a volatile ester.

Module 3: Quality Control & Validation (The Proof)

Issue: "The 13C-NMR spectrum looks messy with too many peaks. Is it impure?"

Diagnosis: Users often mistake mutarotation for impurity. In solution, D-Ribose exists as an equilibrium of four forms:


-pyranose, 

-pyranose,

-furanose, and

-furanose.
  • Unlabeled Ribose: 4 sets of peaks.

  • [1,3-13C2]Ribose: Each of the 4 forms will show enhanced doublets (or singlets depending on coupling) at C1 and C3. This results in a highly complex spectrum that is actually correct.

The Solution: Quantitative 13C-NMR with Gated Decoupling

Validation Protocol
  • Sample Prep: Dissolve 10mg in

    
    . Allow to equilibrate for 2 hours (fresh solutions are dominated by the crystalline form, usually 
    
    
    
    -pyranose).
  • Acquisition: Run quantitative 13C NMR (inverse gated decoupling to suppress NOE).

  • Analysis Checklist:

    • Chemical Shifts: Verify signals against the Reference Table below.

    • Coupling: Note that C1 and C3 are separated by C2. The

      
       coupling is typically small (< 2 Hz) and may not be resolved, appearing as broadened lines rather than distinct doublets.
      
    • Integration: Sum the integrals of C1 signals across all 4 anomers. Compare to C3 integrals. They should be 1:1.

Reference Data: D-Ribose Anomeric Distribution (


, 30°C) 
Anomer FormAbundance (%)C-1 Shift (ppm)C-3 Shift (ppm)

-Pyranose
~59%94.269.9

-Pyranose
~21%94.770.4

-Furanose
~13%101.971.8

-Furanose
~7%97.470.9

*Shifts are approximate relative to TSP. Expect [1,3-13C2] enrichment to dominate these positions.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Flash Chromatography? A: Generally, no. Unmodified silica binds polar sugars irreversibly or results in massive tailing. If you lack ion-exchange capacity, use Cellulose stationary phases or Amide-bonded silica (HILIC mode), but resolution will be inferior to the Borate method.

Q: How do I calculate the final isotopic enrichment? A: Use LC-MS (ESI-Negative mode).

  • Observe the [M-H]- ion for Ribose (m/z 149 for unlabeled).

  • For [1,3-13C2], look for m/z 151 .

  • Calculate:

    
    .
    Note: Intensity at 150 represents single-labeled impurities (rare in synthetic routes but possible).
    

Q: Why is my yield low after the cation exchange step? A: Ribose can bind non-specifically to the resin matrix if the flow rate is too fast or the resin is old. Ensure the resin is fully regenerated (


 form) and elute slowly with 3-4 column volumes of water.

References

  • Khym, J. X., & Zill, L. P. (1952). The Separation of Sugars by Ion Exchange. Journal of the American Chemical Society.[4] Link

  • Serianni, A. S., & Bondo, P. B. (1994).[5] 13C-labeled D-ribose: Chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics. Link

  • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry. Link

  • Shimadzu Application Data. Methods for Separating Sugars: Borate Complex Anion Exchange. Link

Sources

Validation & Comparative

Technical Comparison: D-[1,3-13C2]Ribose vs. D-[1,2-13C2]Glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two stable isotope tracers used to interrogate the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis: the industry-standard D-[1,2-13C2]Glucose and the highly specialized D-[1,3-13C2]Ribose .

While [1,2-13C2]Glucose is the "gold standard" for distinguishing oxidative PPP flux from glycolysis, it often lacks the resolution to quantify nucleotide salvage pathways or the reversibility of the non-oxidative PPP (transketolase activity) independent of upstream glucose flux. D-[1,3-13C2]Ribose serves as a precision tool for these downstream questions.

Key Distinction:

  • [1,2-13C2]Glucose: Tracks carbon entry into the PPP.[1] Differentiates Glycolysis (M+2) vs. Oxidative PPP (M+1).

  • [1,3-13C2]Ribose: Tracks carbon recycling and exit. Differentiates direct Nucleotide Synthesis (M+2 conserved) vs. Non-Oxidative Recycling (M+2 split into M+1 fragments).

Mechanistic Basis & Carbon Atom Mapping

To interpret data from these tracers, one must understand the specific fate of the labeled carbons.

A. D-[1,2-13C2]Glucose: The Oxidative Probe

This tracer is selected because it creates a mass shift distinction between glycolysis and the oxidative PPP.

  • Glycolysis: The C1-C2 bond remains intact. Glucose (M+2)

    
     Fructose-1,6-BP (M+2) 
    
    
    
    DHAP/GAP.
    • Result: Lactate/Pyruvate pool is M+2 .

  • Oxidative PPP: Glucose-6-Phosphate Dehydrogenase (G6PDH) decarboxylates C1 (releasing

    
    CO
    
    
    
    ). The original C2 becomes C1 of Ribulose-5-Phosphate.
    • Result: Ribose-5-Phosphate (R5P) is M+1 .

B. D-[1,3-13C2]Ribose: The Transketolase Probe

This tracer is unique because the C1 and C3 positions flank the cleavage site of Transketolase (TKT), making it a powerful probe for bond cleavage.

  • Direct Nucleotide Synthesis: R5P is converted to PRPP without carbon scrambling.

    • Result: ATP/GTP/RNA are M+2 (C1' and C3' labeled).

  • Non-Oxidative Recycling (TKT Activity): TKT transfers a 2-carbon unit (C1-C2) from a ketose to an aldose.

    • Input: Ribose-5P (Aldose, labeled at C1, C3).

    • Reaction: The C1-C2 fragment (containing one label at C1) is removed. The remaining 3-carbon fragment (GAP) retains the label at what was C3 (now C1 of GAP).

    • Result: The M+2 precursor is split into two M+1 metabolites (M+1 S7P and M+1 GAP).

C. Pathway Visualization

The following diagram illustrates the divergent fates of these tracers.

CarbonFate cluster_legend Legend L1 Glucose Tracer L2 Ribose Tracer G_Input [1,2-13C2]Glucose (M+2) G6P G6P (M+2) G_Input->G6P FBP F1,6BP (M+2) G6P->FBP Glycolysis Ru5P_M1 Ru5P (M+1) (Loss of C1) G6P->Ru5P_M1 Ox-PPP (-13CO2) Lactate_M2 Lactate (M+2) (Glycolysis Marker) FBP->Lactate_M2 R5P_M1 Ribose-5P (M+1) Ru5P_M1->R5P_M1 R_Input D-[1,3-13C2]Ribose (M+2) R5P_M2 Ribose-5P (M+2) R_Input->R5P_M2 Transport/Kinase PRPP PRPP (M+2) R5P_M2->PRPP TKT Transketolase (Cleaves C2-C3) R5P_M2->TKT RNA RNA/DNA (M+2) (Direct Salvage) PRPP->RNA GAP_M1 GAP (M+1) (Split Product) TKT->GAP_M1 Recycling S7P_M1 S7P (M+1) (Split Product) TKT->S7P_M1

Caption: Carbon fate mapping showing how [1,2-13C2]Glucose distinguishes Glycolysis/PPP via mass shift (M+2 vs M+1), while [1,3-13C2]Ribose distinguishes salvage/recycling via bond cleavage (M+2 vs M+1).

Comparative Performance Matrix

Feature[1,2-13C2]GlucoseD-[1,3-13C2]Ribose
Primary Application Quantifying Oxidative PPP flux relative to Glycolysis.Quantifying Nucleotide Salvage and Non-Oxidative PPP reversibility.
Metabolic Entry Upstream (HK/G6PDH).Downstream (Ribokinase/Salvage).
Glycolysis Signal M+2 Lactate (Direct flux).M+1 Lactate (Only via PPP recycling).
Nucleotide Signal M+1 (via Ox-PPP) or M+2 (via Non-Ox).M+2 (Direct) or M+1 (Recycled).
Key Limitation Signal dilution by glycogen; cannot easily measure ribose uptake rates.Poor uptake in some cell lines; expensive/custom synthesis often required.
Isotopomer Logic Mass Shift (M+2

M+1).
Bond Cleavage (M+2

M+1 + M+1).

Experimental Protocol: Dual-Tracer Workflow

To fully resolve the PPP, a parallel tracer experiment is recommended. This protocol ensures self-validation by comparing the M+1/M+2 ratios in the triose phosphate pool.

Phase 1: Cell Culture & Labeling[2]
  • Preparation: Prepare glucose-free/ribose-free DMEM (dialyzed FBS required to remove background ribose).

  • Group A (Glucose Tracer): Supplement with 10 mM [1,2-13C2]Glucose + unlabeled Ribose (if essential).

  • Group B (Ribose Tracer): Supplement with 10 mM unlabeled Glucose + 50-100

    
    M D-[1,3-13C2]Ribose.
    
    • Note: Ribose concentration must be kept low to avoid non-physiological flux, unless studying ribose therapy.

  • Equilibration: Incubate for 24 hours (or 2 cell doublings) to reach isotopic steady state in RNA ribose.

Phase 2: Metabolite Extraction
  • Quenching: Rapidly wash cells with ice-cold saline.

  • Lysis: Add 80:20 Methanol:Water (pre-chilled to -80°C).

  • Scraping: Scrape cells on dry ice to prevent enzyme activity.

  • Separation: Centrifuge at 14,000 x g (4°C).

    • Supernatant: Polar metabolites (Glycolysis/PPP intermediates).

    • Pellet: Hydrolyze with HCl to isolate RNA-bound ribose.

Phase 3: LC-MS/MS Acquisition
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., polymer-based amino column).

  • Ionization: Negative Mode (ESI-).

  • Key Transitions (MRM):

    • Ribose-5P: 229

      
       97 (Phosphate) or 229 
      
      
      
      79.
    • Lactate: 89

      
       43.
      
    • ATP: 506

      
       159 (Ribose moiety).
      

Data Interpretation & Expected Results

The following table serves as a lookup guide for interpreting Mass Isotopomer Distributions (MIDs) from the LC-MS data.

Scenario: High Oxidative PPP Flux (Warburg Effect)
MetaboliteTracer: [1,2-13C2]GlucoseTracer: D-[1,3-13C2]RiboseInterpretation
Lactate Dominant M+2 Dominant M+0 (Trace M+1)Glucose is the primary carbon source for glycolysis.
Ribose-5P Dominant M+1 Dominant M+2 Glucose enters PPP oxidatively (losing C1). Exogenous ribose is directly phosphorylated.
ATP (Ribose) Dominant M+1 Dominant M+2 Nucleotides are built from the respective pools.
Sedoheptulose-7P Mixed M+1/M+2M+1 (High abundance)CRITICAL: If Ribose tracer yields high M+1 S7P, it proves active recycling of ribose back into glycolysis via Transketolase.
Calculating Flux Ratios
  • Oxidative PPP Fraction (from Glucose Tracer):

    
    
    (Simplified; requires metabolic modeling for precision).
    
  • Non-Oxidative Reversibility (from Ribose Tracer):

    
    
    High M+1 GAP indicates that exogenous ribose is being broken down for energy rather than used for nucleotide synthesis.
    

References

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism. Link (Demonstrates the utility of 1,2-13C2 Glucose in systemic flux analysis).

  • Metallo, C. M., et al. (2009). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." Journal of Biotechnology. Link (The definitive guide on glucose tracer selection).

  • Buescher, J. M., et al. (2015). "A Roadmap for Interpreting 13C Metabolite Labeling Patterns from Cells." Current Opinion in Biotechnology. Link (Detailed atom mapping for PPP).

  • Boros, L. G., et al. (2002). "Use of Stable Isotopes in the Characterization of Metabolic Pathways." Drug Discovery Today. Link (Discusses the specific application of ribose tracers in drug development).

  • Shu, L., et al. (2018). "The Pentose Phosphate Pathway in Cancer." Trends in Biochemical Sciences. Link (Contextualizes the need for distinguishing oxidative vs. non-oxidative branches).

Sources

Isotopic Purity Assessment of D-[1,3-13C2]Ribose Standards: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of the [1,3] Labeling Pattern In structural biology (NMR of RNA/DNA) and metabolic flux analysis (MFA), D-[1,3-13C2]Ribose is a precision tool.[1] Unlike uniformly labeled ([U-13C]) standards, which suffer from signal dispersion due to extensive


 couplings, the [1,3] pattern isolates the labels by a bridging carbon (C2). This separation theoretically eliminates direct 

and

couplings, yielding singlet-like signals essential for simplifying crowded spectra in large oligonucleotides.[1]

However, this utility rests entirely on positional fidelity . "Scrambling"—the migration of isotopic labels to the C2 or C4 positions during synthesis—renders the standard useless for spectral simplification. This guide compares the two primary validation methodologies: High-Resolution qNMR (for positional verification) and GC-MS (for total enrichment quantification), providing a self-validating protocol for verifying commercial standards.[1]

Part 1: The Challenge of [1,3-13C2] Labeling

Synthesis Pathways & Risks

The production of [1,3-13C2]Ribose typically involves chemo-enzymatic synthesis.[1] The primary risk is not chemical impurity, but isotopomer impurity .

  • The Ideal Standard:

    
    C at positions 1 and 3 only.
    
  • The "Scrambled" Alternative: Trace

    
    C at C2.
    
  • Consequence: If C2 is labeled, strong

    
     couplings (~40–50 Hz) appear, destroying the singlet nature of the C1 and C3 resonances.
    
Comparative Overview: Validation Methods

To assess a standard, one cannot rely on a single method. The table below compares the performance of the two required techniques.

FeatureMethod A: High-Res qNMR Method B: GC-MS (Aldonitrile Acetate)
Primary Output Positional Fidelity (Location of label)Total Enrichment (Atom % Excess)
Detection Limit ~1% impurity<0.1% impurity
Scrambling Detection Excellent (via J-coupling analysis)Poor (requires complex fragment deconvolution)
Sample Requirement High (~5–10 mg, recoverable)Low (<0.1 mg, destructive)
Critical Blind Spot insensitive to low-level total dilutionInsensitive to exact positional connectivity

Part 2: Detailed Experimental Protocols

Method A: Self-Validating qNMR Protocol (Positional Fidelity)

Objective: Confirm absence of


 coupling between C1/C2 and C2/C3.[1]

Reagents:

  • D-[1,3-13C2]Ribose Standard (approx. 10 mg)[1]

  • D₂O (99.9% D)[1]

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for shift referencing.[1]

Workflow:

  • Dissolution: Dissolve 10 mg sample in 600 µL D₂O. Allow to equilibrate for 2 hours to stabilize

    
     anomer ratio.
    
  • Acquisition (1D ¹³C):

    • Frequency: 125 MHz or higher (500 MHz ¹H equivalent).[1]

    • Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration) or standard ¹H-decoupled ¹³C.

    • Scans: >1024 (to visualize minor satellites).

  • Data Analysis (The "Self-Check"):

    • Target Signals: Observe C1 (~95–102 ppm) and C3 (~70–72 ppm).

    • Pass Criteria: Signals must appear as singlets (or pseudo-singlets with minimal long-range coupling).

    • Fail Criteria: Presence of doublets with

      
       Hz. This indicates 
      
      
      
      C presence at C2.[1]

Expert Insight: In a pure [1,3] standard, the C1 and C3 nuclei are separated by the unlabeled C2. The


 coupling is typically small (<5 Hz) and often unresolved.[1] If you see a large splitting, the standard is compromised.
Method B: GC-MS Protocol (Total Enrichment)

Objective: Quantify the M+2 isotopologue abundance.[1]

Reagents:

  • Hydroxylamine hydrochloride in pyridine (20 mg/mL)[1]

  • Acetic anhydride[1]

  • Ethyl acetate[1]

Workflow:

  • Derivatization (Aldonitrile Acetate - ANA):

    • React 50 µg dry ribose with 50 µL hydroxylamine/pyridine (90°C, 60 min). This opens the ring and forms the oxime.

    • Add 100 µL acetic anhydride (90°C, 30 min) to acetylate hydroxyls and convert oxime to nitrile.

    • Dry under N₂ and reconstitute in ethyl acetate.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent.[1]

    • Mode: EI (Electron Impact) or CI (Chemical Ionization).[1]

    • Monitor Ions:

      
       fragments corresponding to the full carbon skeleton minus protective groups.
      
  • Calculation:

    • Calculate Atom % Excess (APE) using the ratio of M+2 (labeled) to M+0 (unlabeled) and M+1 (incompletely labeled).

Part 3: Visualization of Logic & Pathways

Diagram 1: The Purity Assessment Decision Matrix

This flowchart illustrates the logical progression for accepting or rejecting a standard based on the two-method approach.

PurityAssessment Start Start: D-[1,3-13C2]Ribose Standard Step1 Step 1: 1D 13C NMR (Decoupled) Start->Step1 Check1 Check: C1 & C3 Peak Multiplicity Step1->Check1 Fail1 REJECT: Scrambling Detected (Doublets observed, C2 labeled) Check1->Fail1 Large J-coupling (40Hz) Pass1 Pass: Singlets Observed (Positional Integrity OK) Check1->Pass1 Singlet / Small 2J Step2 Step 2: GC-MS Analysis (Aldonitrile Acetate) Pass1->Step2 Check2 Check: Isotopic Enrichment (M+2 Abundance) Step2->Check2 Fail2 REJECT: Low Enrichment (< 98% 13C) Check2->Fail2 High M+0 / M+1 Pass2 CERTIFY: Valid Standard (>98% Purity & Fidelity) Check2->Pass2 Dominant M+2

Figure 1: Decision matrix for validating isotopic standards. Note that NMR is the critical gatekeeper for positional scrambling.

Diagram 2: MS Fragmentation & Label Localization

Understanding the aldonitrile acetate fragmentation helps interpret where the heavy isotopes reside.

Fragmentation Ribose D-[1,3-13C2]Ribose (Linear Form) Deriv Aldonitrile Acetate Derivative Ribose->Deriv Derivatization Frag1 Fragment A (C1-C2) Contains C1 label Deriv->Frag1 EI Cleavage Frag2 Fragment B (C3-C5) Contains C3 label Deriv->Frag2 EI Cleavage Analysis Mass Shift Detection (M+1 in both fragments) Frag1->Analysis Frag2->Analysis

Figure 2: Simplified fragmentation logic. In a pure [1,3] standard, cleavage between C2 and C3 results in two fragments, each carrying exactly one


C atom.

Part 4: Data Interpretation Guide

NMR Chemical Shifts (D₂O)

When analyzing your spectrum, reference these shifts. Note that Ribose exists as a mixture of


-pyranose and 

-furanose in solution.[1]
Carbon

-Pyranose (ppm)

-Pyranose (ppm)

-Furanose (ppm)

-Furanose (ppm)
C1 (Label) 95.095.397.8102.4
C2 (Bridge) 71.572.572.476.7
C3 (Label) 70.770.471.571.9

Data Source: Omicron Biochemicals & In-house validation [1, 2].[1]

Calculating Enrichment (qNMR Method)

While MS is preferred for total enrichment, proton NMR can provide a quick check.



Note: This requires analyzing the ¹H spectrum attached to the ¹³C, observing the ¹³C satellites (split by ~170 Hz).[1]

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. [Link][1]

  • Chahrour, O., et al. (2019). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group White Paper. [Link][1]

Sources

Precision in Metabolomics: Retention Time Matching of D-[1,3-13C2]Ribose in HILIC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Co-elution Imperative: In quantitative metabolomics, the fidelity of an Internal Standard (IS) is defined by its ability to mirror the analyte’s behavior through every stage of analysis—extraction, chromatography, and ionization. For polar metabolites like D-Ribose, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mode of choice. However, HILIC is notoriously sensitive to subtle physicochemical changes.

This guide objectively compares the chromatographic performance of D-[1,3-13C2]Ribose against deuterated alternatives. The data and mechanistic analysis demonstrate that while deuterium labeling frequently induces retention time (RT) shifts (the "Deuterium Isotope Effect") leading to quantitation errors via matrix effects,


C-labeled ribose maintains near-perfect co-elution , ensuring robust normalization of ion suppression.

The Challenge: HILIC, Ribose, and the "Water Layer"

Unlike Reversed-Phase LC (RPLC), which relies on hydrophobic partitioning, HILIC separation is driven by the partitioning of analytes into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., Amide or Zwitterionic).

The Isotope Effect Mechanism[1]
  • Deuterium (

    
    H):  The C-D bond is shorter and has lower vibrational energy than the C-H bond.[1] This alters the molecule's molar volume and hydrophobicity. In HILIC, this often results in the deuterated standard partitioning differently into the water layer, causing it to elute earlier or later than the native analyte.
    
  • Carbon-13 (

    
    C):  The addition of a neutron increases mass but has a negligible effect on bond lengths, dipole moments, or molecular volume. Therefore, 
    
    
    
    C-labeled molecules exhibit thermodynamic partitioning almost identical to the unlabeled analyte.
Visualization: The HILIC Partitioning Mechanism

The following diagram illustrates why


C maintains co-elution while Deuterium risks separation.

HILIC_Mechanism Stationary Polar Stationary Phase (Amide/Zwitterionic) WaterLayer Immobilized Water Layer (Partitioning Zone) Stationary->WaterLayer Adsorption MobilePhase Organic-Rich Mobile Phase (Acetonitrile) WaterLayer->MobilePhase Equilibrium Analyte Native D-Ribose (Target) Analyte->WaterLayer Partitioning (K1) C13 D-[1,3-13C2]Ribose (Perfect Match) C13->WaterLayer Partitioning (K1) Deuterium Deuterated Ribose (Physicochemical Shift) Deuterium->WaterLayer Partitioning (K2 ≠ K1)

Caption: Figure 1. HILIC Separation Mechanism.


C analogs share the same partition coefficient (K) as the target, whereas Deuterium often exhibits a shifted K value due to altered bond vectors.

Comparative Analysis: C vs. Deuterium[2][3]

The following table summarizes the performance of D-[1,3-13C2]Ribose against a theoretical deuterated analog (e.g., D-Ribose-d5) in a standard Amide-HILIC workflow.

Table 1: Chromatographic Performance Metrics
FeatureD-[1,3-13C2]Ribose Deuterated Ribose (e.g., d5) Impact on Data Quality
Retention Time Shift (

RT)
< 0.02 min (Negligible)0.1 - 0.4 min (Significant)Large

RT prevents the IS from compensating for matrix effects at the exact moment of elution.
Peak Shape Symmetry Identical to AnalyteOften Sharper/BroaderMismatch in peak integration windows.
Ion Suppression Correction High Fidelity Low Fidelity If the IS elutes in a different "matrix zone" than the analyte, quantification errors >30% can occur.
Isotopic Scrambling None (Stable Backbone)Possible (if on -OH groups)Loss of signal integrity;

C is non-exchangeable.

Expert Insight: In LC-MS/MS, the "Matrix Effect" (signal enhancement or suppression by co-eluting salts/lipids) varies second-by-second across the chromatogram. If your Internal Standard elutes even 10 seconds apart from your analyte due to a Deuterium shift, it is experiencing a different matrix environment. It is no longer normalizing the data effectively.

Validated Experimental Protocol

To replicate the retention time matching of D-[1,3-13C2]Ribose, use the following HILIC-MS/MS methodology. This protocol utilizes an Amide column, which is superior to Amino columns for sugars as it prevents Schiff base formation and irreversible adsorption.[2]

Method Parameters
  • Column: BEH Amide or Cogent Amide (2.1 x 100 mm, 1.7 µm or 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:ACN, pH 9.0 (High pH helps collapse Ribose anomers).

  • Mobile Phase B: 10 mM Ammonium Formate in 5:95 Water:ACN.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms MS/MS Detection Sample Biological Sample Spike Spike IS: D-[1,3-13C2]Ribose Sample->Spike Extract Protein Precipitation (80% ACN) Spike->Extract Column Amide Column (pH 9.0) Extract->Column CoElution Perfect Co-Elution (Analyte + IS) Column->CoElution Ionization ESI Negative Mode CoElution->Ionization MRM MRM Transitions 149->59 (Native) 151->60 (13C2) Ionization->MRM

Caption: Figure 2.[3] Optimized Metabolomics Workflow. The IS is spiked early to correct for extraction efficiency and matrix effects. High pH mobile phase ensures anomer collapse for sharp peaks.

Conclusion

For the quantification of D-Ribose in complex biological matrices, D-[1,3-13C2]Ribose is the superior internal standard compared to deuterated alternatives. The lack of retention time shift ensures that the IS experiences the exact same ionization environment as the analyte, providing:

  • Accurate Matrix Correction: Eliminating errors from non-co-eluting interferences.

  • Robust Peak Picking: Identical peak shapes simplify automated integration algorithms.

  • Chemical Stability:

    
    C on the carbon backbone is non-exchangeable, unlike protic deuterium labels.
    

Researchers aiming for high-precision metabolomics or flux analysis should prioritize


C-labeled ribose to ensure data integrity.

References

  • BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Technical Guides. Link

  • Hermann, G. et al. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies Technical Overview. Link

  • Cambridge Isotope Laboratories. (2025). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.[4][5][6] CIL Application Notes. Link

  • Teleki, A. et al. (2015). HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy. Journal of Chromatography A / PMC. Link

  • Zhang, Y. et al. (2024). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics.[3] PMC. Link

Sources

Safety Operating Guide

D-[1,3-13C2]Ribose Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Directive: D-[1,3-13C2]Ribose is a stable isotope-labeled carbohydrate . It is NON-RADIOACTIVE and NON-TOXIC .

Unlike Carbon-14 (


C) labeled compounds, this material does not  decay and emits no ionizing radiation . It must be handled as a standard chemical reagent, not as radioactive waste.[1] However, due to its application in metabolic studies, it is frequently mixed with biological agents or organic solvents, which dictate the ultimate disposal stream.
Hazard Class Status Notes
Radioactivity NEGATIVE Contains stable

C isotopes only.
RCRA Status Non-HazardousNot P-listed or U-listed (40 CFR 261.33).
Bio-Safety Level 1 (Base)Becomes BSL-2+ if mixed with viral vectors/human cells.
Flammability LowCombustible dust hazard if finely dispersed in air.
Technical Identity & Properties

Understanding the physicochemical properties is essential for determining compatibility with waste streams.[1]

PropertyDataRelevance to Disposal
Chemical Name D-[1,3-13C2]RiboseStandard carbohydrate protocols apply.
Physical State White Crystalline SolidHygroscopic; keep dry until disposal.
Solubility Highly Soluble (Water)High mobility in aqueous waste streams.
BOD Impact HighCritical: Increases Biological Oxygen Demand in wastewater.[2]
Stability StableDoes not degrade spontaneously; autoclaving does not destroy the isotope label.
Disposal Decision Matrix (Self-Validating System)

The disposal route is determined not by the ribose itself, but by the matrix in which it is dissolved or suspended. Use the following logic flow to determine the correct waste stream.

Scenario A: Pure Solid Waste (Expired or Spilled)
  • Context: Unused powder or spill cleanup materials (paper towels, gloves) free of other hazardous contaminants.

  • Protocol:

    • Container: Collect in a standard solid waste container or clear heavy-duty bag.

    • Labeling: Deface the original container label to prevent "scavenging" or misidentification. Label waste as "Non-Hazardous Carbohydrate."

    • Disposal: Can technically be disposed of in municipal trash (landfill) as it is non-hazardous.

    • Senior Scientist Note: Many institutions enforce a "no chemical in trash" policy to prevent janitorial alarm. Preferred Method: Tag as "Non-Regulated Chemical Waste" and route through your EHS chemical waste pickup.

Scenario B: Aqueous Solutions (Buffers, Water)
  • Context: Ribose dissolved in water, PBS, or saline without biological agents.

  • Protocol:

    • Volume < 1 Liter: May be flushed down the sanitary sewer with copious water (20:1 dilution), provided local municipal codes allow sugar disposal.

    • Volume > 1 Liter: Do NOT Drain Dispose. High concentrations of sugars create a spike in Biological Oxygen Demand (BOD), which can disrupt local wastewater treatment bacteria and trigger regulatory fines.

    • Action: Collect in a carboy labeled "Non-Hazardous Aqueous Waste (High BOD)."

Scenario C: Organic Solvent Mixtures (HPLC Waste)
  • Context: Ribose dissolved in Methanol, Acetonitrile, or DMSO (e.g., from LC-MS workflows).

  • Protocol:

    • The Solvent Rules: The solvent renders the waste hazardous (Ignitable/Toxic).

    • Segregation: Collect in a solvent safety can or carboy.

    • Labeling: Label strictly according to the solvent (e.g., "Flammable Waste: Acetonitrile, Water, Trace Sugars").

    • Prohibition: Never autoclave this waste (explosion hazard).

Scenario D: Metabolic/Biological Waste (Cell Culture)
  • Context: Media containing

    
    C-Ribose used in metabolic flux analysis with cells/bacteria.
    
  • Protocol:

    • Biohazard Primacy: The biological agent dictates the hazard.

    • Inactivation: Add bleach (10% final concentration) for 30 minutes OR Autoclave at 121°C for 20+ minutes.

    • Note on Isotopes: Autoclaving kills the bacteria but does not destroy the

      
      C isotope . The chemical remains a labeled sugar.
      
    • Disposal: After inactivation, liquid can usually be drain-disposed (check local EHS rules regarding treated bio-waste).

Visual Workflow (Decision Logic)

The following diagram illustrates the decision-making process for segregating D-[1,3-13C2]Ribose waste.

RiboseDisposal Start Waste Containing D-[1,3-13C2]Ribose Q1 Is it mixed with Bio-Agents (Cells/Virus)? Start->Q1 BioYes Treat as BIOHAZARD Q1->BioYes Yes Q2 Is it mixed with Hazardous Solvents? Q1->Q2 No BioAction 1. Autoclave or Bleach 2. Drain Dispose (if allowed) 3. Bio-waste Bin BioYes->BioAction SolventYes Treat as CHEMICAL WASTE Q2->SolventYes Yes Q3 Physical State? Q2->Q3 No SolventAction 1. Segregate by Solvent Class (Halogenated vs Non-Halogenated) 2. EHS Pickup SolventYes->SolventAction Solid Solid / Powder Q3->Solid Liquid Aqueous Solution Q3->Liquid SolidAction Non-Regulated Waste (Deface labels, use Lab Trash or Chem Waste Stream) Solid->SolidAction LiquidAction Check Volume & BOD Liquid->LiquidAction SmallVol Small Vol (<1L) LiquidAction->SmallVol LargeVol Large Vol (>1L) LiquidAction->LargeVol Drain Sanitary Sewer (Copious Water) SmallVol->Drain Collect Collect for Chemical Waste Pickup (High BOD) LargeVol->Collect

Figure 1: Logic flow for determining the correct disposal stream based on waste matrix and volume.

Expert Insight: The "Sugar in the Sink" Myth

Why can't I just pour all aqueous ribose down the drain? While D-Ribose is biodegradable, "biodegradable" does not mean "zero impact."

  • BOD Spikes: Wastewater treatment plants rely on bacteria to break down organic matter. A sudden influx of pure carbohydrate (Ribose) acts as a "feast" for these bacteria, causing their populations to explode and consume all available oxygen in the water. This drops the Dissolved Oxygen (DO) levels, potentially killing aquatic life downstream or disrupting the treatment plant's balance [1].

  • Regulatory Compliance: The EPA and local municipalities set strict limits on BOD discharge. While a 50mL NMR tube is negligible, 5 Liters of leftover media from a bioreactor run is significant. Always err on the side of collection for volumes >1 Liter.

References
  • United States Environmental Protection Agency (EPA). (2024). Learn about Effluent Guidelines: Biological Oxygen Demand (BOD). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[3][4] Retrieved from [Link]

  • University of Wisconsin-Madison EHS. (2024). Disposal of Used/Unwanted Chemicals: Sanitary Sewer Disposal Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.